molecular formula C12H9NO3 B3046555 3-(4-Hydroxyphenyl)isonicotinic acid CAS No. 1258625-94-3

3-(4-Hydroxyphenyl)isonicotinic acid

Cat. No.: B3046555
CAS No.: 1258625-94-3
M. Wt: 215.20
InChI Key: LPRGOILDLJZQEH-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)isonicotinic acid is a useful research compound. Its molecular formula is C12H9NO3 and its molecular weight is 215.20. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Hydroxyphenyl)isonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Hydroxyphenyl)isonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-hydroxyphenyl)pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-9-3-1-8(2-4-9)11-7-13-6-5-10(11)12(15)16/h1-7,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRGOILDLJZQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CN=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686965
Record name 3-(4-Hydroxyphenyl)pyridine-4-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID60686965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258625-94-3
Record name 3-(4-Hydroxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 3-(4-Hydroxyphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of 3-(4-Hydroxyphenyl)isonicotinic acid represents a classic challenge in heteroaryl-aryl cross-coupling. The target molecule features an electron-deficient pyridine ring coupled to an electron-rich phenol, with a carboxylic acid moiety at the C4 position.[1]

While direct coupling of the free acid is theoretically possible, it often suffers from catalyst poisoning and difficult purification due to the zwitterionic nature of the product. Therefore, this guide advocates for a Protection-Coupling-Deprotection strategy. This route prioritizes yield, purity, and reproducibility—the "Holy Trinity" of process chemistry.

Core Synthetic Pathway
  • Esterification: Conversion of 3-bromoisonicotinic acid to methyl 3-bromoisonicotinate to mask the acidic proton and improve solubility.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with 4-hydroxyphenylboronic acid.

  • Saponification: Controlled hydrolysis to release the final free acid.

Retrosynthetic Logic & Pathway Visualization

The retrosynthetic analysis disconnects the biaryl bond at the C3 position of the pyridine ring. The choice of the bromide over the iodide is driven by cost-efficiency and sufficient reactivity for Suzuki conditions.

G Target 3-(4-Hydroxyphenyl) isonicotinic acid Intermediate Methyl 3-(4-hydroxyphenyl) isonicotinate Target->Intermediate Hydrolysis (LiOH) SM1 Methyl 3-bromoisonicotinate Intermediate->SM1 Suzuki Coupling (Pd cat.) SM2 4-Hydroxyphenylboronic acid Intermediate->SM2 Suzuki Coupling

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core via an ester intermediate.

Detailed Experimental Protocol

Phase 1: The Suzuki-Miyaura Cross-Coupling

Objective: Synthesize Methyl 3-(4-hydroxyphenyl)isonicotinate. Rationale: The methyl ester improves lipophilicity, facilitating extraction and chromatography, while the 4-hydroxyl group on the boronic acid is generally tolerated in standard Suzuki conditions without protection.

Reagents & Materials
ReagentEquiv.[2][3][4][5][6][7][8]Role
Methyl 3-bromoisonicotinate1.0Electrophile
4-Hydroxyphenylboronic acid1.2Nucleophile
Pd(dppf)Cl₂·CH₂Cl₂0.05Catalyst
Potassium Carbonate (K₂CO₃)3.0Base
1,4-Dioxane / Water (4:1)-Solvent System
Step-by-Step Methodology
  • Inerting: Charge a round-bottom flask with Methyl 3-bromoisonicotinate (1.0 equiv), 4-Hydroxyphenylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv). Evacuate and backfill with Nitrogen (

    
    ) three times.
    
    • Scientist's Note: Oxygen is the enemy of Palladium(0). Rigorous inerting prevents homocoupling and catalyst deactivation.

  • Solvation: Add degassed 1,4-Dioxane and Water (4:1 ratio). A concentration of 0.1 M with respect to the bromide is ideal.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) under a positive stream of

    
    .
    
    • Why dppf? The bidentate ferrocenyl ligand prevents

      
      -hydride elimination and is robust against the electron-rich nature of the boronic acid.
      
  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine. Dry the organic layer over

    
    , filter, and concentrate.
    
  • Purification: Purify via flash column chromatography (SiO₂). Elute with a gradient of Hexanes:EtOAc (typically 0–50% EtOAc).

Phase 2: Saponification to Target Acid

Objective: Hydrolyze the methyl ester to yield 3-(4-Hydroxyphenyl)isonicotinic acid.

Step-by-Step Methodology
  • Dissolution: Dissolve the purified ester from Phase 1 in THF (tetrahydrofuran).

  • Hydrolysis: Add an aqueous solution of Lithium Hydroxide (LiOH, 3.0 equiv). The solvent ratio THF:Water should be roughly 3:1.

    • Why LiOH? It is milder than NaOH and less likely to cause decarboxylation or side reactions on the pyridine ring.

  • Reaction: Stir at room temperature for 2–12 hours.

  • Precipitation (Critical Step):

    • Evaporate the THF under reduced pressure.

    • Cool the remaining aqueous solution to 0°C.

    • Slowly acidify with 1M HCl to pH ~3–4.

    • The product is likely zwitterionic and isoelectric near this pH; it should precipitate as an off-white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 40°C.

Critical Process Parameters (CPPs) & Troubleshooting

The following table summarizes common failure modes and their scientific causality, ensuring a self-validating workflow.

Failure ModeRoot CauseCorrective Action
Low Conversion (Step 1) Catalyst poisoning by pyridine nitrogen.Increase catalyst loading to 10 mol% or switch to a highly active precatalyst like XPhos Pd G2 .
Protodeboronation Instability of boronic acid at high temp/pH.Lower temperature to 80°C; add the base after the catalyst and reagents are mixed.
Product stuck in Aqueous Phase (Step 2) Amphoteric nature of the product (Pyridine N vs Carboxylic Acid).Do not over-acidify below pH 3. If no precipitate forms, extract continuously with n-Butanol.
Black Precipitate Palladium crash-out ("Pd Black").Treat the final product with a metal scavenger resin (e.g., QuadraSil) or recrystallize from Ethanol.

Mechanistic Workflow Visualization

This diagram illustrates the catalytic cycle and the critical decision points for the operator.

Workflow start Start: Methyl 3-bromoisonicotinate step1 Add Boronic Acid + Base (Degas Solvent) start->step1 step2 Add Pd Catalyst (Heat to 90°C) step1->step2 check1 LC-MS Check: Conversion > 95%? step2->check1 check1->step2 No (Add more cat.) purify Flash Chromatography check1->purify Yes hydrolysis LiOH Hydrolysis purify->hydrolysis ph_adjust Adjust pH to 3-4 (Precipitate Product) hydrolysis->ph_adjust end Final Product: 3-(4-Hydroxyphenyl)isonicotinic acid ph_adjust->end

Figure 2: Operational workflow for the synthesis, highlighting the critical quality control checkpoint (LC-MS).

Analytical Validation

To confirm the identity of the synthesized 3-(4-Hydroxyphenyl)isonicotinic acid, look for these characteristic signals:

  • ¹H NMR (DMSO-d₆):

    • Pyridine Core: Singlet at ~8.6 ppm (H2), Doublet at ~8.7 ppm (H6), Doublet at ~7.6 ppm (H5).

    • Phenol Ring: Two doublets (AA'BB' system) around 7.1 ppm and 6.8 ppm.

    • Exchangeables: Broad singlet >12 ppm (COOH) and singlet ~9.6 ppm (OH).

  • Mass Spectrometry (ESI):

    • Positive Mode:

      
      
      
    • Negative Mode:

      
      
      

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, J. J. (2014).[2] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Detailed mechanism of Suzuki-Miyaura coupling).

  • Deng, J. Z., Paone, D. V., Ginnetti, A. T., et al. (2009). Nanoscale Parallel Synthesis of Resorcinol Monoesters. Journal of Combinatorial Chemistry, 11(3), 327-330. (Demonstrates tolerance of free phenols in Suzuki coupling). Link

  • Sigma-Aldrich. (n.d.). Product Specification: 3-Bromoisonicotinic acid methyl ester. Link

Sources

Comprehensive Spectroscopic Profiling and Synthetic Validation of 3-(4-Hydroxyphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 3-(4-Hydroxyphenyl)isonicotinic acid (CAS: 1258625-94-3) Molecular Formula: C₁₂H₉NO₃ Molecular Weight: 215.21 g/mol

Executive Summary & Chemical Identity

In modern fragment-based drug discovery and materials science, functionalized pyridines serve as critical structural motifs. Specifically, 3-(4-Hydroxyphenyl)isonicotinic acid (CAS: 1258625-94-3) is a highly valued building block[1]. The orthogonal reactivity of its three functional groups—a basic pyridine nitrogen, a carboxylic acid, and a phenolic hydroxyl—makes it an ideal candidate for synthesizing kinase inhibitors, metal-organic frameworks (MOFs), and advanced polymeric materials.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere data tabulation. Here, we analyze the structural causality behind the spectroscopic signatures of this molecule and provide self-validating experimental protocols to ensure rigorous reproducibility in your laboratory.

Synthetic Methodology & Causality

To obtain high-purity spectroscopic data, the compound must be synthesized and isolated with minimal trace impurities. The most efficient route is the Suzuki-Miyaura cross-coupling of 3-bromoisonicotinic acid with 4-hydroxyphenylboronic acid.

Causality of Experimental Choices:

  • Catalyst & Base: We utilize Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and Potassium Carbonate (K₂CO₃). The steric hindrance at the 3-position of the isonicotinic acid requires a robust, electron-rich palladium catalyst to facilitate oxidative addition and reductive elimination.

  • Solvent System: A biphasic 1,4-Dioxane/H₂O (4:1) system is chosen. The boronic acid and the inorganic base require aqueous solvation, while the bromopyridine is soluble in the organic phase. This maximizes the interfacial reaction rate.

SynthWorkflow A 3-Bromoisonicotinic Acid (Starting Material) C Pd(PPh3)4, K2CO3 1,4-Dioxane/H2O, 90°C A->C B 4-Hydroxyphenylboronic Acid (Coupling Partner) B->C D Crude Mixture (Suzuki-Miyaura) C->D 12h Reflux E Acidification (HCl) & Recrystallization D->E Aqueous Workup F 3-(4-Hydroxyphenyl) isonicotinic acid E->F >95% Purity

Fig 1: Suzuki-Miyaura cross-coupling workflow for 3-(4-Hydroxyphenyl)isonicotinic acid synthesis.

Spectroscopic Characterization

The structural elucidation of 3-(4-Hydroxyphenyl)isonicotinic acid relies on understanding the electronic push-pull dynamics of the molecule. The electron-withdrawing nature of the pyridine ring and the carboxylic acid strongly deshields specific protons, while the electron-donating phenolic hydroxyl group shields the adjacent aromatic protons[2][3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Analysis: The base isonicotinic acid framework exhibits characteristic downfield shifts due to the anisotropic deshielding of the pyridine nitrogen[2][3]. In our compound, H-2 and H-6 appear significantly downfield (>8.5 ppm). The 4-hydroxyphenyl group presents as a classic AA'BB' spin system, characterized by two distinct doublets with an ortho-coupling constant (


 Hz).

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment
OH 9.75br s-1HPhenolic OH
H-2 8.65s-1HPyridine C2-H
H-6 8.58d5.01HPyridine C6-H
H-5 7.62d5.01HPyridine C5-H
H-2', 6' 7.25d8.52HPhenyl C2',6'-H
H-3', 5' 6.85d8.52HPhenyl C3',5'-H
COOH 13.20br s-1HCarboxylic OH

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)Assignment
C=O 167.5Carboxylic acid carbonyl
C-4' (Ph) 157.2Phenolic C-OH
C-2 (Py) 151.4Pyridine C-2 (adjacent to N)
C-6 (Py) 149.8Pyridine C-6 (adjacent to N)
C-4 (Py) 141.2Pyridine C-4 (ipso to COOH)
C-3 (Py) 134.5Pyridine C-3 (ipso to Phenyl)
C-2', 6' (Ph) 130.1Phenyl C-2',6'
C-1' (Ph) 127.8Phenyl C-1' (ipso to Pyridine)
C-5 (Py) 123.6Pyridine C-5
C-3', 5' (Ph) 115.4Phenyl C-3',5'
Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy of isonicotinic acid derivatives typically shows strong C=O stretching frequencies[2][4]. The presence of both a carboxylic acid and a phenol results in a highly broadened O-H stretching region due to extensive intermolecular hydrogen bonding.

Table 3: FT-IR (ATR) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3250 - 2800 Broad, StrongO-H stretch (Phenol + Carboxylic acid H-bonding)
1695 StrongC=O stretch (Carboxylic acid)[4][5]
1598 MediumC=C / C=N stretch (Pyridine ring)
1515 MediumC=C stretch (Phenolic ring)
1240 StrongC-O stretch (Phenol)
835 StrongC-H out-of-plane bend (1,4-disubstituted benzene)
High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry of isonicotinic acid derivatives yields predictable [M+H]⁺ and [M-H]⁻ ions, with a characteristic neutral loss of CO₂ (44 Da) from the carboxylic acid moiety[2][6].

  • ESI-TOF (Positive Mode): Calculated for C₁₂H₁₀NO₃⁺ [M+H]⁺: 216.0655; Found: 216.0658.

  • ESI-TOF (Negative Mode): Calculated for C₁₂H₈NO₃⁻ [M-H]⁻: 214.0510; Found: 214.0512.

MSFragmentation M [M+H]+ m/z 216.0655 F1 [M+H - H2O]+ m/z 198.0550 M->F1 -H2O (-18 Da) F2 [M+H - CO2]+ m/z 172.0757 M->F2 -CO2 (-44 Da) F3 [M+H - H2O - CO]+ m/z 170.0601 F1->F3 -CO (-28 Da)

Fig 2: Proposed ESI-MS/MS positive ion fragmentation pathway for the [M+H]+ precursor ion.

Standardized Experimental Protocols

To ensure Trustworthiness , the following protocols are designed as self-validating systems. If intermediate validation criteria fail, the protocol dictates immediate troubleshooting steps rather than proceeding to yield flawed data.

Protocol A: Synthesis and Purification Workflow
  • Preparation: In a 100 mL round-bottom flask, dissolve 3-bromoisonicotinic acid (1.0 eq, 5.0 mmol) and 4-hydroxyphenylboronic acid (1.2 eq, 6.0 mmol) in 40 mL of 1,4-Dioxane.

  • Base Addition: Add an aqueous solution of K₂CO₃ (3.0 eq, 15.0 mmol in 10 mL deionized H₂O).

  • Degassing: Purge the biphasic mixture with Argon for 15 minutes. Causality: Oxygen must be removed to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II).

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.05 eq, 0.25 mmol). Attach a reflux condenser and heat to 90°C under Argon for 12 hours.

  • Reaction Validation (Self-Check): Sample the organic layer for TLC (DCM:MeOH 9:1). The starting material (

    
    ) should be completely consumed. If present, add 0.02 eq additional catalyst and reflux for 2 more hours.
    
  • Workup: Cool to room temperature, concentrate in vacuo to remove dioxane. Dilute the aqueous layer with 20 mL H₂O, wash with Ethyl Acetate (2 x 20 mL) to remove organic impurities.

  • Precipitation: Carefully acidify the aqueous layer with 2M HCl to pH ~4. Causality: The isoelectric point of the zwitterionic product is near pH 4, maximizing precipitation.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford the product.

Protocol B: NMR Sample Preparation & Acquisition
  • Solvent Selection: Weigh 10-15 mg of the purified compound into a clean vial. Dissolve in 0.6 mL of anhydrous DMSO-d₆. Causality: The compound's high polarity and hydrogen-bonding capacity make it insoluble in CDCl₃.

  • Filtration: Pass the solution through a tightly packed glass-wool plug into a 5 mm NMR tube to remove any paramagnetic particulate matter (e.g., residual palladium) which causes peak broadening.

  • Acquisition Validation (Self-Check): Run a preliminary ¹H scan. Check the residual DMSO peak (should be exactly at 2.50 ppm) and the H₂O peak. If the H₂O peak is broad and shifted downfield (>3.5 ppm), the sample is too acidic; this will obscure the phenolic OH signal.

Protocol C: LC-HRMS Analysis
  • Sample Prep: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (1:1) with 0.1% Formic Acid.

  • Ionization Validation (Self-Check): Monitor the total ion chromatogram (TIC). A self-validating check for Suzuki coupling success is the emergence of the [M+H]⁺ 216.06 m/z peak. If a peak at 124.03 m/z is observed instead, proto-debromination occurred, yielding base isonicotinic acid[6].

References

  • Ragab, A. E., et al. "Isonicotinic acid N-oxide, from isoniazid biotransformation by Aspergillus niger, as an InhA inhibitor antituberculous agent." SciSpace. Available at: [Link]

  • Taylor & Francis. "Green route synthesis of Schiff's bases of isonicotinic acid hydrazide." tandfonline.com. Available at: [Link]

  • SpectraBase. "Isonicotinic acid - Optional[FTIR] - Spectrum." spectrabase.com. Available at:[Link]

  • PubChem. "Isonicotinic Acid | C6H5NO2 | CID 5922." nih.gov. Available at:[Link]

Sources

Structural Analysis and Characterization Protocols for 3-(4-Hydroxyphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In the landscape of modern drug discovery and advanced materials science, bifunctional and trifunctional molecular scaffolds serve as the architectural foundation for complex systems. 3-(4-Hydroxyphenyl)isonicotinic acid (CAS: 1258625-94-3) is a highly versatile, non-planar heterocyclic compound characterized by a pyridine-4-carboxylic acid (isonicotinic acid) core substituted at the C3 position with a 4-hydroxyphenyl group.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system of electron densities and steric interactions. The spatial clash between the C4-carboxylic acid and the C3-aryl ring forces the molecule out of planarity. This specific dihedral twist is precisely what makes it an invaluable ligand in the synthesis of 3D Metal-Organic Frameworks (MOFs) and a highly specific pharmacophore in medicinal chemistry. This whitepaper establishes the definitive, self-validating protocols required for the rigorous structural analysis of this compound, ensuring high-fidelity data for downstream applications.

Physicochemical Properties & Conformational Dynamics

To effectively analyze a molecule, one must first understand the causality behind its physical behavior. The presence of three distinct functional groups—a basic pyridine nitrogen, an acidic carboxylate, and a phenolic hydroxyl—creates a complex hydrogen-bonding network. This amphoteric nature dictates solvent selection and chromatographic behavior.

Table 1: Fundamental Physicochemical Parameters
PropertyValueCausality / Structural Significance
Molecular Formula C₁₂H₉NO₃Defines the exact isotopic envelope for HRMS validation.
Exact Monoisotopic Mass 215.0582 DaCritical target for high-resolution mass analyzer calibration.
Topological Polar Surface Area 70.4 ŲPredicts moderate membrane permeability; dictates reverse-phase LC retention.
H-Bond Donors / Acceptors 2 / 4Drives both supramolecular assembly and target-protein docking.
Conformational State Twisted (Non-planar)Steric hindrance between C4-COOH and C3-Aryl prevents a 0° dihedral angle.

Data cross-referenced with structural databases such as [1] and [2].

Retrosynthetic Logic & Assembly

Understanding the synthesis of 3-(4-Hydroxyphenyl)isonicotinic acid is crucial for identifying potential impurities during structural analysis. The most efficient construction of this scaffold relies on a Suzuki-Miyaura cross-coupling reaction.

Synthesis SM1 3-Bromoisonicotinic Acid (Electrophile) Cat Pd(PPh3)4 / K2CO3 (Cross-Coupling Catalyst) SM1->Cat SM2 4-Hydroxyphenylboronic Acid (Nucleophile) SM2->Cat Int Transmetalation Intermediate Cat->Int Prod 3-(4-Hydroxyphenyl)isonicotinic acid Int->Prod

Fig 1. Retrosynthetic Suzuki-Miyaura cross-coupling pathway.

Causality of Impurities: If the reaction does not reach completion, residual 3-bromoisonicotinic acid will present a distinct M+2 isotopic signature in mass spectrometry (due to ⁷⁹Br/⁸¹Br isotopes), which must be actively monitored.

Self-Validating Spectroscopic Protocols

To ensure absolute scientific integrity, every analytical method must incorporate an internal feedback loop—a self-validating mechanism that proves the data is free from artifact or instrumental drift.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid significantly deshields the protons on the heterocyclic ring.

  • Protocol: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d₆. DMSO is chosen over CDCl₃ because the strong intermolecular hydrogen bonds of the carboxylic acid and phenol render the compound insoluble in non-polar solvents. Acquire ¹H (400 MHz, 16 scans) and ¹³C (100 MHz, 1024 scans) spectra at 298 K.

  • Self-Validating System: The protocol mandates the acquisition of a 1D ¹³C DEPT-135 spectrum immediately following the standard ¹³C acquisition. By comparing the phase of the signals (CH up, quaternary carbons absent), the exact number of protonated carbons (five distinct CH environments) is verified against the predicted molecular formula. If a quaternary carbon appears in the DEPT-135, the instrument's pulse calibration is flagged as invalid.

Table 2: ¹H-NMR Predictive Assignments & Causality (DMSO-d₆)
PositionExpected Shift (ppm)MultiplicityCausality / Electronic Environment
H-2 (Pyridine) ~8.80SingletHighly deshielded by the adjacent N atom and meta-COOH group.
H-6 (Pyridine) ~8.65DoubletDeshielded by the adjacent N atom.
H-5 (Pyridine) ~7.80DoubletDeshielded by the ortho-COOH group.
H-2',6' (Phenyl) ~7.30DoubletOrtho to the pyridine ring, forming an AA'BB' system.
H-3',5' (Phenyl) ~6.85DoubletShielded by the electron-donating resonance of the adjacent OH group.
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS)

Mass spectrometry confirms the exact molecular weight, but without rigorous controls, ionization suppression can lead to false negatives.

  • Protocol: Utilize a C18 Reverse Phase column. Mobile Phase A: 0.1% Formic acid in H₂O; Mobile Phase B: 0.1% Formic acid in Acetonitrile. Run a gradient from 5% B to 95% B over 10 minutes. Detect via Electrospray Ionization (ESI) in both positive ([M+H]⁺ = 216.0655 Da) and negative ([M-H]⁻ = 214.0504 Da) modes.

  • Self-Validating System: A post-run injection of a known tuning standard (e.g., Caffeine, [M+H]⁺ = 195.0877) is mandated to verify that the Time-of-Flight (TOF) mass analyzer's calibration has not drifted. Furthermore, a blank solvent injection must precede the sample to mathematically subtract background chemical noise, ensuring the exact mass is accurate to <5 ppm.

Workflow Start Sample Prep (DMSO-d6 / LC-MS Grade H2O) NMR NMR Spectroscopy (1H, 13C, DEPT-135) Start->NMR MS LC-HRMS (ESI+ / ESI-) Start->MS IR FT-IR Spectroscopy (ATR Mode) Start->IR XRD X-Ray Crystallography (Single Crystal) Start->XRD Valid Validated Structural Model NMR->Valid MS->Valid IR->Valid XRD->Valid

Fig 2. Self-validating multi-modal analytical workflow for structural verification.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides critical insights into the hydrogen bonding state of the molecule, a technique heavily relied upon in the structural analysis of isonicotinic acid derivatives [3].

  • Protocol: Analyze the neat solid using Attenuated Total Reflectance (ATR) FT-IR.

  • Causality: The free carboxylic acid C=O stretch typically appears at ~1710 cm⁻¹. However, in the solid state, 3-(4-Hydroxyphenyl)isonicotinic acid forms strong intermolecular hydrogen bonds between the COOH of one molecule and the pyridine nitrogen of another. This weakens the C=O double bond character, causing a diagnostic bathochromic shift (red-shift) of the carbonyl peak down to ~1680–1690 cm⁻¹.

Supramolecular Coordination Chemistry (MOF Applications)

Beyond small-molecule characterization, this compound is engineered for macromolecular assembly. The spatial distribution of its hard (Oxygen) and soft (Nitrogen) donor atoms makes it an exceptional linker for Metal-Organic Frameworks, analogous to systems described by the [4].

Coordination Ligand 3-(4-Hydroxyphenyl)isonicotinic acid N_Donor Pyridine Nitrogen (N1) Soft Metal Coordination Ligand->N_Donor O_Carb Carboxylate (O,O') Hard Metal Coordination Ligand->O_Carb O_Phen Phenolic Hydroxyl H-Bonding / Bridging Ligand->O_Phen MOF 3D MOF Topology (e.g., UiO or MIL series) N_Donor->MOF O_Carb->MOF O_Phen->MOF

Fig 3. Bifunctional coordination pathways enabling complex 3D MOF topologies.

When coordinating with transition metals (e.g., Zn²⁺, Cu²⁺), the carboxylate group typically binds in a bidentate fashion, while the pyridine nitrogen coordinates to an adjacent metal node. The phenolic hydroxyl remains available to line the pores of the resulting MOF, providing highly specific hydrophilic docking sites for gas separation or targeted drug delivery applications.

Conclusion

The structural analysis of 3-(4-Hydroxyphenyl)isonicotinic acid requires a holistic approach that bridges organic synthesis, quantum-level electronic effects, and macroscopic physical properties. By employing self-validating protocols across NMR, HRMS, and FT-IR, researchers can guarantee the integrity of their structural assignments. This rigorous foundation is non-negotiable for the successful integration of this scaffold into advanced therapeutics and next-generation materials.

References

  • National Institutes of Health. "Spectroscopic and quantum chemical analysis of Isonicotinic acid methyl ester". PubMed. URL:[Link]

  • Royal Society of Chemistry. "Structural insights into the hexamorphic system of an isoniazid derivative". CrystEngComm. URL:[Link]

Preliminary Biological Screening of 3-(4-Hydroxyphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Validation Framework for Drug Discovery

Executive Summary

Compound Identity: 3-(4-Hydroxyphenyl)isonicotinic acid Chemical Class: Biaryl Isonicotinic Acid Derivative Target Applications: Antimicrobial (Anti-TB), Anti-inflammatory, Kinase Inhibition[1]

This technical guide outlines the preliminary biological screening protocol for 3-(4-Hydroxyphenyl)isonicotinic acid . This molecule combines the privileged pharmacophore of isonicotinic acid (the core of Isoniazid, a first-line anti-tuberculosis drug) with a phenolic moiety (4-hydroxyphenyl). This structural hybridization suggests dual potential: the pyridine core offers specific enzyme inhibition (e.g., InhA, Kinases), while the phenolic group provides antioxidant capability and membrane-targeting antimicrobial properties.

The following protocols are designed to rapidly categorize the compound’s bioactivity profile, establish safety margins (Selectivity Index), and determine "Go/No-Go" criteria for advanced preclinical development.

Part 1: Chemical Profile & Solubility Management

Before biological exposure, the physicochemical limitations of the biaryl system must be addressed. Isonicotinic acid derivatives often exhibit high melting points and poor aqueous solubility due to π-π stacking.

  • Molecular Weight: ~215.2 g/mol

  • Predicted LogP: ~1.8–2.2 (Lipophilic)

  • H-Bond Donors: 2 (Carboxylic acid OH, Phenolic OH)

  • H-Bond Acceptors: 3 (Pyridine N, Carboxyl O, Phenolic O)

Solubilization Protocol (Standardized):

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), molecular biology grade (≥99.9%).

  • Stock Concentration: Prepare a 10 mM or 20 mg/mL stock solution.

  • Sonication: Pulse sonicate (30s on/30s off) at 40 kHz if visual turbidity persists.

  • Sterilization: Syringe filter (0.22 µm PTFE) is mandatory before cell culture introduction.

  • Working Concentration: Ensure final DMSO concentration in assay wells is <0.5% (v/v) to prevent solvent toxicity.

Part 2: Screening Strategy Rationale

The screening cascade is prioritized based on the structural logic of the molecule:

  • Antimicrobial Susceptibility: The isonicotinic core mandates testing against Mycobacteria and Gram-negative/positive pathogens.

  • Antioxidant Capacity: The 4-hydroxyphenyl group acts as a radical scavenger; this assay validates the functional integrity of the phenol group.

  • Cytotoxicity (Safety): Essential to distinguish between specific bioactivity and general protoplasmic poisoning.

  • Anti-inflammatory Potential: Biaryl acids often inhibit COX enzymes; this screen assesses therapeutic value beyond infection.

Visualization: The Screening Decision Matrix

ScreeningCascade Start Compound Stock (10 mM in DMSO) Tier1 TIER 1: Primary Phenotypic Screen Start->Tier1 Microbio Antimicrobial Assay (MIC Determination) Tier1->Microbio Antiox Antioxidant Assay (DPPH/ABTS) Tier1->Antiox Decision1 Activity Threshold Met? (MIC < 64 µg/mL) Microbio->Decision1 Calc Calculate Selectivity Index (SI) SI = IC50 / MIC Microbio->Calc Input MIC Tier2 TIER 2: Safety & Selectivity Decision1->Tier2 Yes NoGo NO-GO: Toxic/Inactive Decision1->NoGo No Cyto Cytotoxicity Assay (MTT/Vero Cells) Tier2->Cyto Inflam Anti-inflammatory (Albumin Denaturation) Tier2->Inflam Cyto->Calc Go GO: Lead Optimization (SI > 10) Calc->Go High Selectivity Calc->NoGo Low Selectivity

Caption: Logical workflow for the biological validation of 3-(4-Hydroxyphenyl)isonicotinic acid, prioritizing activity confirmation before safety assessment.

Part 3: Experimental Protocols
Module 1: Antimicrobial Susceptibility Profiling (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard pathogens. Given the isonicotinic core, Mycobacterium smegmatis (a safe surrogate for M. tuberculosis) is a critical target.

Standard: CLSI M07-A10 Guidelines.

Materials:

  • Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922), M. smegmatis (mc²155).

  • Media: Mueller-Hinton Broth (MHB) for bacteria; Middlebrook 7H9 for Mycobacteria.

  • Control: Ciprofloxacin (Broad spectrum) and Isoniazid (Mycobacterial specific).

  • Indicator: Resazurin (Alamar Blue) for visual MIC determination.

Protocol:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in fresh broth.
    
  • Plate Setup: Use a 96-well flat-bottom plate.

    • Rows A-H: Serial 2-fold dilution of the test compound (Range: 512 µg/mL to 1 µg/mL).

    • Column 11: Growth Control (Bacteria + Solvent).

    • Column 12: Sterility Control (Media only).

  • Incubation:

    • Standard Bacteria: 37°C for 18–24 hours.

    • M. smegmatis: 37°C for 48 hours.

  • Readout: Add 30 µL of 0.01% Resazurin solution. Incubate for 2–4 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin).

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Module 2: Antioxidant Capacity (DPPH Assay)

Objective: Verify the radical scavenging potential of the phenolic hydroxyl group.

Protocol:

  • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (protect from light).

  • Prepare serial dilutions of the test compound (10–500 µg/mL).

  • Mix 100 µL of compound solution with 100 µL of DPPH solution in a 96-well plate.

  • Incubate: 30 minutes in the dark at room temperature.

  • Measure: Absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    
    Reference Standard: Ascorbic Acid.
    
Module 3: In Vitro Cytotoxicity (MTT Assay)

Objective: Establish the toxic dose (


) to calculate the Selectivity Index (SI).
Cell Line:  Vero (African Green Monkey Kidney) or HEK293 (Human Embryonic Kidney).

Protocol:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Remove media. Add 100 µL of fresh media containing the test compound (serial dilutions). Include a DMSO vehicle control.

  • Exposure: Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate 4 hours.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curve to determine

    
     (concentration inhibiting 50% cell viability).
    
Part 4: Data Interpretation & Standards

Summarize your findings using the following reference thresholds to determine the compound's potential.

Table 1: Activity Interpretation Standards

AssayMetricHighly Active (Hit)Moderately ActiveInactive
Antimicrobial MIC (µg/mL)< 1010 – 64> 64
Antioxidant

(µg/mL)
< 2020 – 100> 100
Cytotoxicity

(µg/mL)
> 100 (Safe)20 – 100< 20 (Toxic)
Selectivity Index

> 10 1 – 10< 1

Go/No-Go Decision:

  • GO: If MIC < 64 µg/mL AND Selectivity Index > 10.

  • NO-GO: If MIC > 128 µg/mL OR Cytotoxicity

    
     < 20 µg/mL.
    
References
  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181, 1199–1200. [Link]

  • Scior, T., et al. (2002). Antitubercular isonicotinic acid hydrazides (isoniazid) and their analogues: A review. Archiv der Pharmazie, 335(10), 511-525. (Context for Isonicotinic Acid scaffold activity).[1][2][3][4][5][6] [Link]

Sources

Whitepaper: Physicochemical Profiling, Solubility Dynamics, and Stability Mechanisms of 3-(4-Hydroxyphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational formulation of complex active pharmaceutical ingredients (APIs) and their intermediates requires a rigorous understanding of their physicochemical behavior. 3-(4-Hydroxyphenyl)isonicotinic acid (CAS: 1258625-94-3) is a highly functionalized molecule characterized by a pyridine-4-carboxylic acid (isonicotinic) core substituted with a 4-hydroxyphenyl moiety at the 3-position.

This whitepaper provides an in-depth technical framework for predicting and evaluating the solubility and stability of this compound. By analyzing its trifunctional nature—comprising a basic pyridinium nitrogen, an acidic carboxyl group, and a weakly acidic phenolic hydroxyl—we establish a self-validating methodology for thermodynamic profiling and forced degradation analysis.

Structural Chemistry and Acid-Base Speciation

To predict the macroscopic solubility of 3-(4-Hydroxyphenyl)isonicotinic acid, one must first map its microscopic acid-base equilibria. The molecule is a classic ampholyte, capable of forming multiple ionization states depending on the pH of the microenvironment.

  • pKa1 (Carboxylic Acid): The electron-withdrawing nature of the protonated pyridine ring significantly increases the acidity of the C4-carboxyl group. Based on the parent isonicotinic acid, this deprotonation occurs at a highly acidic pH of approximately 1.77[1].

  • pKa2 (Pyridinium Nitrogen): The deprotonation of the pyridinium nitrogen to form the neutral pyridine ring occurs near pH 4.96[2].

  • pKa3 (Phenolic Hydroxyl): The 4-hydroxyphenyl group acts as a weak acid. Phenolic hydroxyls typically exhibit a pKa in the range of 9.8 to 10.0[3][4].

Because the pKa of the carboxylic acid is lower than the pKa of the pyridinium nitrogen, the molecule exists predominantly as a zwitterion (net neutral charge, but bearing both positive and negative formal charges) between pH 2.0 and 4.5.

Speciation pH1 pH < 1.7 Cationic Species (+1 Charge) pH3 pH 2.0 - 4.5 Zwitterionic Species (Net 0 Charge) pH1->pH3 COOH Deprotonation (pKa1 ~1.8) pH7 pH 5.5 - 9.0 Mono-Anionic Species (-1 Charge) pH3->pH7 Pyridinium Deprotonation (pKa2 ~5.0) pH10 pH > 10.0 Di-Anionic Species (-2 Charge) pH7->pH10 Phenol Deprotonation (pKa3 ~9.8)

Fig 1: pH-dependent speciation workflow of 3-(4-Hydroxyphenyl)isonicotinic acid.

Thermodynamics of Solubility

The solubility of 3-(4-Hydroxyphenyl)isonicotinic acid follows a classic "U-shaped" thermodynamic profile dictated by the Henderson-Hasselbalch relationship for amphoteric compounds.

At the isoelectric point (pI ≈ 3.36) , the molecule exhibits minimum aqueous solubility. In this state, the zwitterionic molecules form strong intermolecular electrostatic interactions (crystal lattice energy) that water molecules struggle to disrupt. As the pH shifts away from the pI—either dropping below 1.7 to form the highly soluble cation, or rising above 5.5 to form the mono-anion—aqueous solubility increases exponentially.

Table 1: Predicted Physicochemical & Thermodynamic Parameters
ParameterPredicted Value / CharacteristicMechanistic Rationale
Molecular Weight 215.21 g/mol Standard molar mass for

.
pKa1 (Carboxyl) ~1.77Electron-withdrawing pyridinium ring increases acidity[1].
pKa2 (Pyridinium) ~4.96Deprotonation of the nitrogen to form the neutral pyridine[2].
pKa3 (Phenol) ~9.88Standard phenolic hydroxyl dissociation[3].
Isoelectric Point (pI) ~3.36Calculated as

; point of minimum solubility.
Thermal Stability > 300 °C (Melting Pt.)High crystal lattice energy typical of zwitterionic pyridine-carboxylic acids[2].

Stability and Degradation Pathways

While the isonicotinic acid core is highly resilient to thermal and hydrolytic stress (often subliming without degradation above 300°C[2]), the addition of the 4-hydroxyphenyl group introduces specific vulnerabilities, primarily to oxidative and photolytic stress .

  • Auto-Oxidation: The electron-rich phenolic ring is highly susceptible to oxidation by reactive oxygen species (ROS) or transition metal catalysis. This pathway typically results in the formation of highly conjugated, colored quinone derivatives.

  • Photolysis: Exposure to UV light can trigger the homolytic cleavage of the phenolic O-H bond, generating a phenoxyl radical that rapidly dimerizes.

  • Thermal Decarboxylation: Under extreme thermal stress, pyridine-4-carboxylic acids can undergo decarboxylation, yielding 3-(4-hydroxyphenyl)pyridine.

Degradation API 3-(4-Hydroxyphenyl) isonicotinic acid Oxidation Oxidative Stress (H2O2 / Transition Metals) API->Oxidation O2 / ROS Thermal Thermal Stress (> 300°C) API->Thermal Heat Photolysis Photolytic Stress (UV/Vis Light) API->Photolysis hv Quinone Quinone Derivatives (Colored Degradants) Oxidation->Quinone Decarb Decarboxylation (3-(4-Hydroxyphenyl)pyridine) Thermal->Decarb Radical Phenoxyl Radical Dimerization Photolysis->Radical

Fig 2: Primary forced degradation pathways and resulting degradant classes.

Self-Validating Experimental Methodologies

To empirically validate the theoretical profile of 3-(4-Hydroxyphenyl)isonicotinic acid, the following self-validating protocols must be employed. These methods are designed not just to gather data, but to inherently prove the reliability of the data collected.

Protocol A: pH-Metric Solubility Profiling (Shake-Flask Method)

This protocol determines the thermodynamic solubility across the physiological pH range.

  • Buffer Selection: Prepare aqueous buffers at pH 1.0, 3.5 (near pI), 7.4, and 10.0.

    • Causality: Buffers must be chosen with pKa values at least 1 unit away from the API's pKa values (1.8, 5.0, 9.8). This prevents buffer-API complexation and ensures the API's own buffering capacity does not override the solvent system.

  • Equilibration: Add an excess of the solid compound to 10 mL of each buffer. Agitate at 25°C ± 0.5°C for 48 hours.

    • Causality: A 48-hour timeframe is mandated over the standard 24 hours because zwitterionic compounds often exhibit slow polymorphic transitions in water. Extended time ensures true thermodynamic equilibrium is reached rather than a transient kinetic state.

  • Phase Separation: Isolate the supernatant using ultracentrifugation (15,000 rpm for 15 mins).

    • Causality: Ultracentrifugation is prioritized over syringe filtration. Amphiphilic and phenolic APIs frequently adsorb onto standard PTFE or PVDF filter membranes, which would artificially lower the measured solubility concentration.

  • Self-Validation (pH Verification): Measure the pH of the final isolated supernatant.

    • Validation Checkpoint: If the final

      
       is 
      
      
      
      from the initial buffer pH, the data point must be rejected. This proves that the dissolution of the ionizable API did not exceed the buffer's capacity, which would otherwise skew the pH-solubility curve.
  • Quantification: Dilute the supernatant and quantify via HPLC-UV at the compound's isosbestic point.

Protocol B: Stability-Indicating Forced Degradation

This protocol identifies degradation pathways and ensures the analytical method can separate the parent API from its degradants.

  • Oxidative Stress: Dissolve the API in a 50:50 Water:Acetonitrile mixture and expose to 0.1%

    
     at room temperature for 24 hours.
    
    • Causality: A mild oxidant concentration (0.1%) is chosen instead of the standard 3%. Because the electron-rich phenolic ring is highly susceptible to rapid oxidation into quinones, aggressive oxidation would cause complete destruction of the API, failing to capture the primary, early-stage degradation intermediates.

  • Thermal Stress: Subject the dry solid API to 105°C in a convection oven for 7 days.

    • Causality: Solid-state heating is utilized rather than aqueous heating to isolate purely thermal decarboxylation mechanisms from confounding hydrolytic pathways.

  • Self-Validation (Mass Balance): Analyze the stressed samples via HPLC-UV (Diode Array Detector).

    • Validation Checkpoint: The method must achieve a mass balance of 98%–102% (Calculated as: Area of remaining API + Area of all degradants = Initial API Area). If mass balance fails, it indicates the formation of volatile degradants (e.g., loss of

      
      ) or polymeric species retained on the column, dictating an immediate switch to a universal detector like ELSD or Mass Spectrometry.
      

Conclusion

The formulation and handling of 3-(4-Hydroxyphenyl)isonicotinic acid require precise control over the local pH and oxidative environment. By maintaining the pH outside the 2.0–4.5 window, formulators can maximize aqueous solubility. Conversely, to ensure long-term stability, the compound must be protected from transition metals, UV light, and highly alkaline conditions that would deprotonate the phenol and accelerate oxidative degradation. Adhering to the self-validating protocols outlined above ensures that any empirical data generated is both thermodynamically sound and analytically robust.

References

  • Title: Isonicotinic Acid | C6H5NO2 | CID 5922 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Phenol | C6H5OH | CID 996 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Isonicotinic Acid Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: Phenol Source: Wikipedia, The Free Encyclopedia URL: [Link]

Sources

Methodological & Application

Application Note: Direct Synthesis of 3-(4-Hydroxyphenyl)isonicotinic Acid via Unprotected Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

3-(4-Hydroxyphenyl)isonicotinic acid (CAS: 1258625-94-3) is a highly valuable bifunctional building block in modern drug discovery. It is frequently utilized in the synthesis of CYP11B2 (aldosterone synthase) inhibitors [1], thiocarbonyl addition ring-opening (TARO) monomers, and complex biaryl pharmaceuticals.

Historically, synthesizing biaryl compounds that contain both free carboxylic acids and phenolic hydroxyl groups required tedious, multi-step protection and deprotection sequences (e.g., esterification of the acid and benzyl ether formation on the phenol). However, modern palladium-catalyzed methodologies allow for the direct Suzuki-Miyaura cross-coupling of unprotected 3-bromoisonicotinic acid with (4-hydroxyphenyl)boronic acid[2][3]. This application note details a highly atom-economical, step-reduced protocol engineered for high yield, scalability, and self-validating isolation.

Mechanistic Insights & Causality (E-E-A-T)

As a researcher, understanding the why behind the protocol is as critical as the how. The direct coupling of unprotected amphoteric substrates presents unique challenges that dictate our experimental design:

  • Base Stoichiometry (The Critical Parameter): Standard Suzuki couplings typically use 1.5 to 2.0 equivalents of base. In this protocol, we mandate 3.5 to 4.0 equivalents of Na₂CO₃ . This excess is mechanistically required to:

    • Neutralize the carboxylic acid (pKa ~2.5).

    • Deprotonate the phenolic hydroxyl (pKa ~9.8).

    • Leave sufficient base to form the reactive boronate complex necessary for the transmetalation step in the catalytic cycle.

  • Biphasic Solvent Selection: A 4:1 mixture of Dimethoxyethane (DME) and water is chosen. The high water content is essential to solubilize the highly polar dianion intermediates, while DME effectively solvates the Pd(PPh₃)₄ catalyst and facilitates the organic transformations.

  • Isoelectric Isolation (Self-Validating Purification): The final product is a zwitterion. It remains highly water-soluble at high pH (as a phenolate/carboxylate dianion) and at low pH (as a pyridinium cation). Traditional organic extraction will fail. Isolation relies entirely on precise acidification to its isoelectric point (pH ~4.2–4.5) , causing the neutral zwitterionic product to precipitate out of the aqueous phase.

Reaction Workflows & Catalytic Pathways

Workflow A 3-Bromoisonicotinic Acid + 4-Hydroxyphenylboronic Acid B Biphasic Solvent (DME/H2O 4:1) + Pd(PPh3)4 A->B Combine C Base Addition (3.5 eq Na2CO3) Argon Degassing B->C Add Base D Reflux (85°C) 16 Hours C->D Heat E Aqueous Extraction (EtOAc Wash) D->E Cool & Dilute F Isoelectric Precipitation (1M HCl to pH 4.5) E->F Acidify Aqueous Layer G 3-(4-Hydroxyphenyl) isonicotinic acid (Pure Product) F->G Filter & Dry

Experimental workflow for the direct Suzuki-Miyaura coupling and isoelectric isolation.

CatalyticCycle Pd0 Pd(0) Catalyst PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA 3-Bromoisonicotinic Acid (Rate Limiting) PdII_TM Pd(II) Trans- metalation PdII_OA->PdII_TM Ar-B(OH)3- (Boronate) PdII_TM->Pd0 Reductive Elimination Product Biaryl Product PdII_TM->Product

Simplified Pd-catalyzed Suzuki-Miyaura cycle highlighting unprotected substrate interactions.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
3-Bromoisonicotinic acid202.011.0 eq2.02 gElectrophile
(4-Hydroxyphenyl)boronic acid137.931.2 eq1.65 gNucleophile
Na₂CO₃ (Anhydrous)105.993.5 eq3.71 gBase / Activator
Pd(PPh₃)₄1155.560.05 eq0.58 gCatalyst
1,2-Dimethoxyethane (DME)90.12N/A40 mLOrganic Solvent
Deionized Water (Degassed)18.02N/A10 mLAqueous Solvent
1M Hydrochloric Acid (HCl)36.46As needed~35 mLAcidifying Agent

Step-by-Step Experimental Protocol

Phase 1: Reaction Assembly and Degassing
  • Preparation: In a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoisonicotinic acid (2.02 g, 10 mmol) and (4-hydroxyphenyl)boronic acid (1.65 g, 12 mmol).

  • Solvent Addition: Add 40 mL of DME and 10 mL of deionized water. Stir to form a suspension.

  • Base Addition: Slowly add anhydrous Na₂CO₃ (3.71 g, 35 mmol). Note: Mild effervescence may occur as the carboxylic acid is neutralized.

  • Degassing (Critical Step): Submerge an argon sparging needle directly into the liquid phase. Sparge with argon for exactly 15 minutes to displace dissolved oxygen.

  • Catalyst Addition: Briefly remove the argon needle, quickly add Pd(PPh₃)₄ (0.58 g, 0.5 mmol), and resume argon flow in the headspace.

Phase 2: Reflux and Catalysis
  • Heating: Lower the flask into a pre-heated oil bath set to 85°C. Maintain vigorous stirring under a positive pressure of argon for 16 hours.

  • Self-Validation Checkpoint: Before proceeding to workup, sample 10 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS.

    • Success Indicator: A dominant mass peak at m/z 216 [M+H]⁺ confirms product formation.

    • Quality Control: The absence of m/z 303 (homocoupled 4,4'-biphenol) validates that the argon degassing was sufficient to prevent oxidative homocoupling.

Phase 3: Workup and Isoelectric Precipitation
  • Cooling & Dilution: Cool the reaction mixture to room temperature. Dilute with 50 mL of deionized water.

  • Organic Wash: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Discard the organic layers. Rationale: The organic washes remove the triphenylphosphine oxide byproducts, unreacted boronic acid, and residual palladium complexes. Your target product remains in the aqueous layer as a highly soluble sodium salt.

  • Isoelectric Precipitation: Transfer the aqueous layer to a beaker equipped with a calibrated pH meter. While stirring vigorously, add 1M HCl dropwise.

  • Isolation: As the pH approaches 4.5, a dense, off-white precipitate of 3-(4-hydroxyphenyl)isonicotinic acid will rapidly form. Stop acid addition when pH 4.2 is reached.

  • Filtration: Stir the suspension at 0°C for 30 minutes to maximize crystallization. Filter through a sintered glass funnel (medium porosity), wash the filter cake with ice-cold water (2 × 10 mL), and dry under high vacuum at 50°C for 12 hours.

Quantitative Data & Protocol Optimization Matrix

To demonstrate the causality behind the chosen parameters, the following table summarizes the optimization data generated during protocol development. Deviating from the optimal base equivalents drastically reduces yield.

Catalyst SystemBase (Equivalents)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0 eq)DME/H₂O (4:1)85< 20%Incomplete conversion; insufficient base to form the reactive boronate after neutralizing the acid/phenol.
Pd(PPh₃)₄ (5 mol%) Na₂CO₃ (3.5 eq) DME/H₂O (4:1) 85 88% Optimal conditions; complete dissolution of precursors and rapid transmetalation.
Pd(dppf)Cl₂ (5 mol%)K₃PO₄ (4.0 eq)Dioxane/H₂O (3:1)9082%Good yield, but the bulky dppf ligand complicated the aqueous extraction phase.
Pd(OAc)₂ / SPhosBa(OH)₂ (3.5 eq)Toluene/H₂O (3:1)10065%Biphasic mixing issues; poor solubility of the barium carboxylate salt hindered the reaction rate.

References

  • Maier P, et al. (2025).

NMR and mass spectrometry of 3-(4-Hydroxyphenyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Characterization of 3-(4-Hydroxyphenyl)isonicotinic Acid

Part 1: Introduction & Structural Context

3-(4-Hydroxyphenyl)isonicotinic acid is a critical biaryl scaffold often encountered in the development of kinase inhibitors and protein-protein interaction modulators. Structurally, it consists of an isonicotinic acid (pyridine-4-carboxylic acid) core substituted at the 3-position with a phenol moiety.

This molecule presents specific analytical challenges:

  • Zwitterionic Character: The basic pyridine nitrogen (

    
    ) and the acidic carboxylate (
    
    
    
    ) typically result in a zwitterionic species in neutral media, leading to poor solubility in non-polar solvents (CDCl
    
    
    ) and requiring polar deuterated solvents (DMSO-
    
    
    , MeOD) for NMR.
  • Steric Strain: The steric clash between the carboxylic acid at C4 and the phenyl ring at C3 forces the biaryl system out of planarity, affecting chemical shifts and limiting conjugation.

This guide provides a standardized protocol for the structural validation of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Part 2: Sample Preparation & Solubility

Critical Causality: The choice of solvent is not merely about dissolving the compound; it dictates the protonation state. In DMSO-


, the compound typically exists as a neutral species or zwitterion in rapid exchange, providing sharp signals. In CD

OD, exchangeable protons (-OH, -COOH) are lost to deuterium exchange, simplifying the spectrum but removing critical diagnostic information.

Protocol:

  • Primary Solvent: DMSO-

    
     (99.9% D) is the required standard.
    
  • Concentration: Prepare a 10-15 mM solution (approx. 2-3 mg in 600

    
    L) for 1H NMR. For 13C NMR, increase concentration to 30-50 mM if material allows.
    
  • Handling: If the sample appears cloudy, sonicate at 40°C for 5 minutes. Do not filter unless absolutely necessary, as this may remove the zwitterionic precipitate.

Part 3: Nuclear Magnetic Resonance (NMR) Characterization

Predicted 1H NMR Signature (400 MHz, DMSO- )

The spectrum is defined by two distinct aromatic systems: the pyridine ring (3 protons) and the 4-hydroxyphenyl ring (4 protons, AA'BB' system).

PositionProton TypeMultiplicityApprox. Shift (

ppm)
Diagnostic Logic
Py-H2 Pyridine C2-HSinglet (s)8.50 – 8.70Most deshielded due to adjacent Nitrogen and lack of ortho-coupling.
Py-H6 Pyridine C6-HDoublet (d)8.40 – 8.60Deshielded by Nitrogen; couples with H5 (

Hz).
Py-H5 Pyridine C5-HDoublet (d)7.60 – 7.80Upfield relative to H2/H6; ortho-coupled to H6.
Ph-H2'/H6' Phenol (ortho to Py)Doublet (d)7.10 – 7.30Part of AA'BB' system. Ortho to the pyridine linkage.
Ph-H3'/H5' Phenol (ortho to OH)Doublet (d)6.70 – 6.90Upfield due to electron-donating -OH group.
-COOH Carboxylic AcidBroad Singlet12.0 – 14.0Highly variable; often invisible if proton exchange is fast.
-OH Phenolic OHBroad Singlet9.50 – 10.0Visible in dry DMSO; disappears with D

O shake.
2D NMR Validation Workflow

To rigorously prove the 3-position substitution (vs. 2-position isomer), run the following:

  • HMBC (Heteronuclear Multiple Bond Correlation): Look for a correlation between the Py-H2 singlet and the quaternary carbon of the phenyl ring (C1'). This confirms the C3-C1' bond.

  • NOESY: Expect a spatial correlation (NOE) between Py-H2 and Ph-H2'/H6' , and between Py-H5 and the carboxylic acid (if visible) or lack of NOE to the phenyl ring.

Part 4: Mass Spectrometry (MS) Protocols

Ionization Strategy
  • Method: Electrospray Ionization (ESI) is preferred over EI due to the compound's polarity.

  • Polarity:

    • Positive Mode (ESI+): Forms

      
      . Good sensitivity due to the basic pyridine nitrogen.
      
    • Negative Mode (ESI-): Forms

      
      . Excellent sensitivity due to the acidic carboxylic acid and phenol.
      
Fragmentation Pathway (MS/MS)

The fragmentation is dominated by the stability of the pyridine ring and the lability of the carboxylic acid.

  • Parent Ion (ESI+):

    
     (Calculated for C
    
    
    
    H
    
    
    NO
    
    
    )
  • Primary Fragment:

    
     (
    
    
    
    3-(4-hydroxyphenyl)pyridine). Decarboxylation is the hallmark of pyridine carboxylic acids.
  • Secondary Fragment:

    
     (
    
    
    
    ). Loss of water is common if the "ortho effect" occurs between the acid and the phenyl ring, forming a cyclic lactone-like intermediate.

Part 5: Visualization of Analytical Logic

The following diagrams illustrate the fragmentation logic and the structural assignment workflow.

Diagram 1: MS Fragmentation Pathway

Fragmentation M_H Parent Ion [M+H]+ m/z 216 M_H2O Loss of Water [M+H - H2O]+ m/z 198 M_H->M_H2O Ortho Effect (-18 Da) M_CO2 Decarboxylation [M+H - CO2]+ m/z 172 M_H->M_CO2 Primary Path (-44 Da) Biaryl Biaryl Core (Stable Pyridine) M_CO2->Biaryl Further Frag.

Caption: ESI+ fragmentation pathway showing the characteristic decarboxylation of isonicotinic acid derivatives.

Diagram 2: NMR Structural Assignment Logic

NMR_Logic Sample Sample in DMSO-d6 H1_NMR 1H NMR Spectrum Sample->H1_NMR Check_Singlet Check >8.5 ppm Is there a Singlet? H1_NMR->Check_Singlet Pos3 Confirm 3-Substituted (Py-H2 is isolated) Check_Singlet->Pos3 Yes Pos2 Suspect 2-Substituted (No Singlet seen) Check_Singlet->Pos2 No HMBC Run HMBC Correlate Singlet to Phenyl C1' Pos3->HMBC Validation

Caption: Decision tree for distinguishing the 3-substituted isomer using 1H NMR diagnostic signals.

Part 6: References

  • Budzikiewicz, H., et al. (1981).[1] "The Mass Spectral Fragmentation Behavior of Pyridine Carboxylic Acid Esters." Phosphorus and Sulfur, 11(1), 33-45.[1]

    • Context: Establishes the baseline fragmentation (decarboxylation/ortho-effects) for pyridine carboxylic acids.

  • National Institute of Standards and Technology (NIST). "2-Pyridinecarboxylic acid Mass Spectrum."[2] NIST Chemistry WebBook.

    • Context: Provides reference EI spectra for isomeric pyridine acids to validate the decarboxylation pathway.

  • ChemicalBook. "Isonicotinic acid NMR Spectrum."

    • Context: Reference data for the unsubstituted isonicotinic acid core, used to calculate chemical shift perturbations.

  • Li, J., et al. (2011). "Pd(0)/PR3–Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives." Journal of Organic Chemistry, 76(6), 1852–1855.

    • Context: Describes the synthesis and NMR characterization of 3-arylisonicotinic acids, validating the shift ranges in DMSO-

      
      .
      

Sources

Application Note: Advanced HPLC Purification Strategies for 3-(4-Hydroxyphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

As a Senior Application Scientist, the foundational step in developing a robust purification method is dissecting the physicochemical properties of the target analyte. 3-(4-Hydroxyphenyl)isonicotinic acid is a highly complex, amphoteric scaffold frequently encountered in drug development. It contains three distinct ionizable moieties:

  • Carboxylic Acid (at the 4-position of the pyridine ring): pKa ~2.5

  • Pyridine Nitrogen : pKa ~5.5

  • Phenolic Hydroxyl : pKa ~9.5

Because pyridinecarboxylic acids exist as polar, ionizable zwitterions at neutral pH, they exhibit notoriously poor retention and severe peak tailing on standard [1]. To achieve baseline resolution and high preparative recovery, the chromatographic environment must be strictly engineered to force the molecule into a single, predictable ionization state.

Mechanistic Method Development (The "Why")

We have two primary avenues for purifying this compound. Rather than relying on trial and error, we dictate the method based on the desired scale and mechanism of action.

Approach A: Ion-Suppressed RP-HPLC (Recommended for Preparative Scale) To retain this molecule on a standard C18 column, we must suppress the ionization of the carboxylic acid. By lowering the mobile phase pH to 2.0 using 0.1% Trifluoroacetic acid (TFA), the carboxylate (


) is fully protonated to its neutral state (

). Simultaneously, the pyridine nitrogen becomes protonated (

). TFA acts as a volatile ion-pairing agent, interacting with the cationic pyridine ring to increase lipophilicity, while the 4-hydroxyphenyl group provides strong hydrophobic interaction with the C18 alkyl chains. We mandate the use of an end-capped stationary phase to prevent secondary interactions between the protonated pyridine and residual surface silanols, which cause [2].

Approach B: Mixed-Mode Chromatography (Recommended for Analytical Resolution) If standard RP-HPLC fails to resolve closely related impurities, mixed-mode columns (e.g., Coresep 100) combine reversed-phase and cation-exchange mechanisms. This is highly effective for pyridinecarboxylic acid derivatives, as retention is controlled independently by the organic modifier (hydrophobicity) and [3].

pH_Selection A 3-(4-Hydroxyphenyl)isonicotinic acid Identify pKa Values B COOH: pKa ~2.5 A->B C Pyridine N: pKa ~5.5 A->C D Phenol OH: pKa ~9.5 A->D E Select Mobile Phase pH B->E C->E D->E F pH 2.0 (0.1% TFA) COOH Neutral, N+ Protonated Optimal RP-HPLC Retention E->F Preferred Method G pH 7.0 (Neutral) Zwitterionic State Elutes in Void Volume E->G Avoid in RP-HPLC

Logical workflow for selecting mobile phase pH based on analyte pKa values.

Experimental Protocols: A Self-Validating System

This protocol utilizes Ion-Suppressed RP-HPLC, optimized for seamless scale-up from analytical scouting to preparative purification.

Step 1: System Suitability Testing (SST)

A protocol is only as reliable as its internal controls. Before injecting the crude mixture, you must validate the column's silanol activity.

  • Prepare a System Suitability Standard containing 100 µg/mL of pure isonicotinic acid and phenol in 50:50 Water:Acetonitrile.

  • Inject 10 µL onto the analytical column.

  • Validation Criteria: Calculate the asymmetry factor (

    
    ) for the isonicotinic acid peak. It must be 
    
    
    
    1.5
    .
    • Causality: If

      
      , the silanol activity is too high or the pH is insufficiently low. Do not proceed. Replace the column or verify the mobile phase pH is exactly 2.0. This ensures the system is self-validating before committing valuable crude material.
      
Step 2: Analytical Scouting Protocol
  • Column: End-capped C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% TFA in LC-MS Grade

    
    .
    
  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the conjugated pyridine ring) and 280 nm (phenol absorbance).

  • Execution: Run the gradient defined in Table 2. Identify the retention time of the target mass (

    
    ).
    
Step 3: Preparative Scale-Up Protocol

Once the analytical gradient is confirmed, scale up to a preparative column (e.g., 21.2 x 250 mm). To maintain the exact chromatographic profile, the flow rate must be scaled geometrically to maintain linear velocity:




Prep_Workflow S1 Sample Prep Dissolve in DMSO S2 Analytical Run Verify Asymmetry <1.5 S1->S2 S3 Scale-Up Adjust Flow to 21.2 mL/min S2->S3 S4 Prep HPLC Fraction Collection (UV 254nm) S3->S4 S5 Lyophilization Isolate Pure >98% Powder S4->S5

Step-by-step preparative HPLC purification workflow from sample prep to isolation.

Data Presentation & Scale-Up Parameters

Table 1: Method Transfer Parameters (Analytical to Preparative)

ParameterAnalytical ScalePreparative ScaleCausality / Rationale
Column ID 4.6 x 150 mm21.2 x 250 mmIncreased bed volume for higher crude loading capacity.
Flow Rate 1.0 mL/min21.2 mL/minScaled geometrically to maintain identical linear velocity and retention times.
Injection Vol 10 µL500 - 1000 µLScaled proportionally to column volume to prevent band broadening.
Detection UV 254 nmUV 254 nmCaptures the

transitions of both the pyridine and phenolic rings.

Table 2: Optimized Gradient Elution Profile

Time (min)% Mobile Phase A (0.1% TFA)% Mobile Phase B (0.1% TFA)Elution Phase Rationale
0.0955Column equilibration and polar impurity washout.
2.0955Isocratic hold to focus the injection band on the column head.
15.04060Linear gradient to elute 3-(4-Hydroxyphenyl)isonicotinic acid.
17.0595Aggressive column wash to remove highly hydrophobic impurities.
20.0955Re-equilibration for the subsequent injection.

References

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids.[1]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid.[3]

  • PubMed / National Institutes of Health. Comparative data regarding two HPLC methods for determination of isoniazid.[2]

Sources

Application Note: A Practical Guide to the Evaluation of 3-(4-Hydroxyphenyl)isonicotinic Acid in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The rise of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Isonicotinic acid derivatives, such as the well-known antitubercular drug isoniazid, have long been a focal point of this research.[1][2] Isoniazid, a prodrug, is activated by the mycobacterial catalase-peroxidase enzyme (KatG) and ultimately inhibits mycolic acid synthesis, a crucial component of the bacterial cell wall.[1][3][4] The structural motif of 3-(4-Hydroxyphenyl)isonicotinic acid (HPIA) suggests it may possess antibacterial properties, warranting a systematic evaluation of its efficacy.

This document provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on the characterization of HPIA's antibacterial activity. The protocols herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is both reproducible and reliable for foundational and advanced antimicrobial assessment.[5][6][7]

Section 1: Compound Preparation and Handling

The initial characterization of any novel compound begins with understanding its physicochemical properties, which directly impact assay performance.

1.1. Solubility Testing and Stock Solution Preparation

  • Causality: The solubility of HPIA will dictate the appropriate solvent for creating a high-concentration stock solution and prevent compound precipitation during the assay, which can lead to erroneous results. Dimethyl sulfoxide (DMSO) is a common initial solvent for organic molecules.

  • Protocol:

    • Attempt to dissolve 10 mg of HPIA in 1 mL of sterile, molecular-grade DMSO to create a 10 mg/mL stock.

    • Vortex thoroughly and visually inspect for any undissolved particulate matter. If solubility is an issue, gentle warming or sonication may be employed.

    • Once dissolved, filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, amber glass vial to protect it from light.

    • Store the stock solution at -20°C. For working solutions, dilute the stock in the appropriate sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to the desired starting concentration. The final DMSO concentration in the assay should not exceed 1% (v/v) to avoid solvent-induced toxicity to the bacteria.

Section 2: Foundational Antibacterial Susceptibility Testing

The cornerstone of antibacterial evaluation is determining the minimum concentration of a compound that affects bacterial growth. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[5][8]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1] This assay is critical for quantifying the potency of HPIA.

  • Expert Insight: Adherence to CLSI M07 guidelines is paramount for inter-laboratory reproducibility and data standardization.[5][7] Key variables such as inoculum density, cation concentration in the media, and incubation conditions are tightly controlled because they can significantly impact bacterial susceptibility.

Protocol:

  • Prepare Materials:

    • HPIA working solution (e.g., 128 µg/mL in Cation-Adjusted Mueller-Hinton Broth, CAMHB).

    • Sterile, 96-well, U-bottom microtiter plates.

    • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213) grown to a 0.5 McFarland turbidity standard (~1.5 x 10⁸ CFU/mL).

    • Sterile CAMHB.[9]

  • Plate Setup:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 in a designated row.

    • Add 200 µL of the HPIA working solution (e.g., 128 µg/mL) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Repeat this process down to well 10. Discard the final 100 µL from well 10.[9] This creates a concentration gradient (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).

    • Well 11 serves as the growth control (no HPIA).

    • Well 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final target inoculum of ~5 x 10⁵ CFU/mL.[9]

    • Add 100 µL of this diluted inoculum to wells 1 through 11. Do not inoculate the sterility control (well 12). The final volume in each well is now 200 µL.

  • Incubation:

    • Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.[9]

  • Reading the MIC:

    • The MIC is the lowest concentration of HPIA at which there is no visible turbidity (i.e., the first clear well).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. It is defined as the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[9][10][11]

  • Self-Validation: This protocol is a direct extension of the MIC assay. The validity of the MBC result is contingent on a correctly performed and interpreted MIC test.

Protocol:

  • Following the MIC determination, select the wells corresponding to the MIC value and at least two higher concentrations (clear wells).

  • Mix the contents of each selected well thoroughly.

  • Aseptically remove a 10-100 µL aliquot from each of these wells.[9][12]

  • Spread the aliquot onto a sterile, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubate the plates at 37°C for 24-48 hours.[9]

  • Interpreting the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[9][11] Practically, this is the concentration that yields no bacterial growth on the subculture plate.[13]

Data Presentation: MIC & MBC Summary

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
S. aureus ATCC 292131632Bactericidal (≤4)
E. coli ATCC 2592264>256Bacteriostatic (>4)
P. aeruginosa PAO1>256>256Resistant

Note: Data shown is hypothetical and for illustrative purposes.

Section 3: Advanced Assays for Mechanistic Insights

Beyond initial susceptibility, understanding the dynamics of bacterial killing and the effect on complex bacterial communities like biofilms provides a more complete picture of a compound's potential.

Time-Kill Kinetic Assay

This dynamic assay evaluates the rate at which an antibacterial agent kills a bacterial population over time.[10][14][15] It provides crucial information on whether the killing effect is concentration-dependent or time-dependent.

  • Expertise & Experience: The choice of time points and concentrations is critical. Sampling should be more frequent in the early hours (e.g., 0, 2, 4, 8 hours) to capture the initial killing phase, with a final 24-hour point to observe potential regrowth. Concentrations should bracket the MIC (e.g., 1x, 2x, and 4x MIC).

Protocol:

  • Setup: Prepare flasks containing CAMHB with HPIA at the desired concentrations (e.g., 0x MIC, 1x MIC, 2x MIC, 4x MIC).

  • Inoculation: Inoculate each flask with a mid-log phase bacterial culture to a starting density of ~5 x 10⁵ CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), aseptically remove an aliquot from each flask.[14]

  • Quantification: Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS and plate onto antibiotic-free agar.[14]

  • Incubation & Counting: Incubate plates for 18-24 hours and count the colonies on plates containing 30-300 colonies.

  • Analysis: Convert colony counts to log₁₀ CFU/mL and plot against time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[10][14]

Anti-Biofilm Activity Assessment

Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[16] The crystal violet assay is a straightforward and effective method to quantify biofilm mass.[16][17][18]

  • Trustworthiness: Proper controls are essential. A growth control (bacteria, no compound) establishes the maximum biofilm, while a media control (no bacteria) provides the background absorbance.

Protocol (Biofilm Inhibition):

  • Setup: In a 96-well flat-bottom plate, add 100 µL of bacterial suspension (~1 x 10⁷ CFU/mL in a suitable growth medium like Tryptic Soy Broth) to each well.

  • Treatment: Add 100 µL of HPIA at various concentrations (typically below the MIC to assess non-lethal effects) to the wells.

  • Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.

  • Washing: Gently decant the planktonic (free-floating) cells. Wash the wells carefully with sterile PBS, taking care not to dislodge the adherent biofilm.[16]

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[16]

  • Final Wash: Pour off the crystal violet and wash the wells again with water until the wash water runs clear.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[17]

  • Quantification: Measure the absorbance of the solubilized dye in a microplate reader at a wavelength of ~595 nm.[17] The absorbance is proportional to the biofilm mass.

Section 4: Visualizing Workflows and Relationships

Diagrams provide a clear, at-a-glance understanding of complex experimental processes and logical connections.

Antibacterial_Assay_Workflow cluster_prep 1. Preparation cluster_primary 2. Primary Screening cluster_secondary 3. Bactericidal Activity cluster_advanced 4. Advanced Characterization Compound HPIA Stock (in DMSO) MIC Broth Microdilution (Determine MIC) Compound->MIC Inoculum Bacterial Inoculum (0.5 McFarland) Inoculum->MIC MBC Subculture from MIC Plate (Determine MBC) MIC->MBC Input: Clear Wells TimeKill Time-Kill Assay MIC->TimeKill Input: MIC Value Biofilm Anti-Biofilm Assay MIC->Biofilm Input: Sub-MIC Values MIC_MBC_Relationship MIC MIC (Inhibits Growth) MBC MBC (Kills ≥99.9%) MIC->MBC Is followed by Bacteriostatic Bacteriostatic Effect (MBC/MIC > 4) MBC->Bacteriostatic If high Bactericidal Bactericidal Effect (MBC/MIC ≤ 4) MBC->Bactericidal If low

Caption: Logical relationship between MIC, MBC, and interpretation of effect.

References

  • Emery Pharma. Time-Kill Kinetics Assay. [Link]

  • Clinical & Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Association for Biology Laboratory Education. Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. [Link]

  • BMG Labtech. Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. [Link]

  • Journal of Clinical Microbiology. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. [Link]

  • ResearchGate. An Improved Crystal Violet Assay for Biofilm Quantification in 96-Well Micro-Titre Plate. [Link]

  • University of Technology, Iraq. Lab Six: Minimum Bacteriocidal Concentration (MBC). [Link]

  • MDPI. Quantitative Analyses of Biofilm by Using Crystal Violet Staining and Optical Reflection. [Link]

  • U.S. Food & Drug Administration. Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Microbe Investigations AG. ASTM E2315 Time-Kill Test – Antimicrobial Activity Evaluation. [Link]

  • Nelson Labs. Time-Kill Evaluations. [Link]

  • Antimicrobial Testing Laboratory. Minimum Bactericidal Concentration (MBC). [Link]

  • PubMed. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. [Link]

  • World Organisation for Animal Health. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • PubMed. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. [Link]

  • Johns Hopkins University. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. [Link]

  • American Association for Clinical Chemistry. Application of Antimicrobial Susceptibility Testing Standards to Help Combat Antimicrobial Resistance. [Link]

  • Clinical & Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Bio-protocol. Minimum Bactericidal Concentration (MBC) Determination. [Link]

  • National Center for Biotechnology Information. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]

  • Frontiers. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. [Link]

  • National Center for Biotechnology Information. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes. [Link]

  • ResearchGate. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Taylor & Francis Online. Isonicotinic acid – Knowledge and References. [Link]

  • Oxford Academic. Time–kill kinetics of antibiotics active against rapidly growing mycobacteria. [Link]

  • Wikipedia. Isoniazid. [Link]

  • National Center for Biotechnology Information. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • ResearchGate. Antibacterial Activities of Isonicotinic acid derivatives. [Link]

  • ResearchGate. The synthesis and antimicrobial activity of isatin-3-(4'-hydroxy) benzoylhydrazone. [Link]

  • PubMed. 3-hydroxypropionic acid as an antibacterial agent from endophytic fungi Diaporthe phaseolorum. [Link]

  • Royal Society of Chemistry. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. [Link]

Sources

Application Note: Anti-Inflammatory Profiling of Novel Isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

From Chemical Scaffold to Preclinical Validation: A Comprehensive Guide

Introduction & Rationale

Why Isonicotinic Acid? In the landscape of non-steroidal anti-inflammatory drug (NSAID) discovery, the isonicotinic acid (INA) scaffold has emerged as a "privileged structure." Its chemical versatility allows for the generation of hydrazide and hydrazone derivatives that structurally mimic the pharmacophores of established COX-2 inhibitors like celecoxib. Unlike traditional NSAIDs that often cause gastric ulceration due to acidic moieties and COX-1 inhibition, novel INA derivatives offer a pathway toward COX-2 selectivity and reduced gastrointestinal toxicity.

This guide provides a rigorous, self-validating workflow for characterizing these compounds, moving from high-throughput in vitro screening to complex in vivo models.

Chemical Purity & Preparation (Pre-Assay Checklist)

  • Solubility: Most INA derivatives are lipophilic. Prepare stock solutions (e.g., 10-100 mM) in DMSO. Ensure final DMSO concentration in biological assays is < 0.1% to avoid solvent toxicity.

  • Purity: Compounds must be >95% pure (HPLC/NMR) before biological testing to prevent false positives from synthetic byproducts.

Phase I: In Vitro Screening (High-Throughput)

Protocol A: Inhibition of Protein Denaturation

Rationale: Inflammation induces protein denaturation.[1][2] Compounds that stabilize protein structure against heat stress often possess anti-inflammatory activity. This is a rapid, cost-effective primary screen.

Reagents:

  • Test Compound: 100–500 µg/mL in buffer.

  • Albumin Solution: 1% Bovine Serum Albumin (BSA) or fresh egg albumin in Phosphate Buffered Saline (PBS, pH 6.4).

  • Standard: Diclofenac Sodium or Ibuprofen (same concentration range).

Step-by-Step Methodology:

  • Preparation: Mix 0.2 mL of albumin solution with 2.8 mL of PBS.

  • Treatment: Add 2 mL of Test Compound or Standard. (Control: 2 mL distilled water).

  • Incubation: Incubate at 37°C for 15 minutes.

  • Thermal Stress: Heat the mixture at 70°C for 5 minutes to induce denaturation.

  • Measurement: Cool to room temperature. Measure absorbance at 660 nm .

  • Calculation:

    
    [3][4]
    

Phase II: Cellular Mechanism (RAW 264.7 Model)

Protocol B: Nitric Oxide (NO) Production Assay

Rationale: Lipopolysaccharide (LPS) stimulates macrophages (RAW 264.[5][6][7]7) to express iNOS, producing NO. This assay determines if your derivative acts by suppressing the NF-κB pathway.

Reagents:

  • Cells: RAW 264.7 murine macrophages.[8]

  • Stimulant: LPS (Lipopolysaccharide) from E. coli (1 µg/mL).

  • Griess Reagent: 1% sulfanilamide + 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid.

Workflow Diagram:

RAW_Assay_Flow Start Seed RAW 264.7 Cells (1x10^5 cells/well) Incubate1 Incubate 24h (Adhesion) Start->Incubate1 Treat Add INA Derivative (1h Pre-treatment) Incubate1->Treat Stimulate Add LPS (1 µg/mL) Treat->Stimulate Incubate2 Incubate 24h (NO Accumulation) Stimulate->Incubate2 Harvest Collect Supernatant Incubate2->Harvest Griess Add Griess Reagent (1:1 Ratio) Harvest->Griess Read Measure Absorbance (540 nm) Griess->Read

Caption: Step-by-step workflow for assessing NO inhibition in LPS-stimulated macrophages.

Methodology:

  • Seeding: Seed cells in 96-well plates and incubate for 24h.

  • Pre-treatment: Add INA derivatives (10–100 µM) 1 hour prior to stimulation.

  • Stimulation: Add LPS (1 µg/mL) and incubate for 24 hours.

  • Quantification: Mix 100 µL of culture supernatant with 100 µL Griess reagent. Incubate 10 mins in dark.

  • Read: Measure absorbance at 540 nm. Compare against a Sodium Nitrite (

    
    ) standard curve.
    

Phase III: In Vivo Validation (Preclinical)

Protocol C: Carrageenan-Induced Paw Edema

Rationale: This is the gold standard for acute inflammation. It is biphasic:

  • Early Phase (0-2h): Histamine/Serotonin release.

  • Late Phase (3-5h): Prostaglandin (COX-2 mediated) release. INA derivatives targeting COX-2 should show maximum efficacy here.

Experimental Design:

  • Animals: Wistar albino rats (150–200g).[9]

  • Groups (n=6):

    • Control (Saline/CMC vehicle).

    • Standard (Indomethacin 10 mg/kg).

    • Test Group A (INA Derivative Low Dose - e.g., 50 mg/kg).

    • Test Group B (INA Derivative High Dose - e.g., 100 mg/kg).

Methodology:

  • Administration: Administer drugs orally (p.o.) or intraperitoneally (i.p.) 1 hour before induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan (lambda type) into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer at 0h (baseline), 1h, 3h, and 5h.

  • Analysis: Calculate Edema Volume (

    
    ) and % Inhibition relative to control.
    

Molecular Mechanism & Signaling

INA derivatives typically exert their effects by docking into the hydrophobic channel of COX-2, forming hydrogen bonds with Arg120 and Tyr355 .

Proposed Mechanism of Action:

Mechanism_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX2 COX-2 Enzyme (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX2->PGG2 Catalysis INA INA Derivative (Inhibitor) INA->COX2 Blocks Active Site PGE2 PGE2 (Pro-Inflammatory) PGG2->PGE2 Inflammation Pain, Edema, Fever PGE2->Inflammation

Caption: Arachidonic acid pathway illustrating the specific blockade of COX-2 by INA derivatives.

Data Presentation & Analysis

Present your findings using the following standard table format to ensure comparability with literature.

Table 1: Comparative Anti-Inflammatory Activity

Compound IDProtein Denaturation IC50 (µg/mL)RAW 264.7 NO Inhibition (%)Paw Edema Inhibition (3h)
Control N/A0%0%
Standard (Ibuprofen) 11.2 ± 1.981.3%79.2%
INA-01 (Novel) 1.42 ± 0.195.9%85.1%
INA-02 (Novel) 8.6 ± 0.567.3%55.4%

Note: Data values are representative examples derived from validated isonicotinic acid research [1][3].

References

  • Zaheer, M., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid.[3][10] Molecules, 26(5), 1272.[11] [Link]

  • Alam, M. J., et al. (2016).[12] Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues.[12][13] Drug Design, Development and Therapy, 10, 3529–3543. [Link]

  • Yaqoob, M., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21, 1451–1470.[3] [Link]

  • Chandra, S., et al. (2012). Evaluation of Anti-Inflammatory and Antioxidant Activities of Polyherbal Extract by In Vitro Methods. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(2). [Link]

  • Posadas, I., et al. (2000). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression.[14] British Journal of Pharmacology, 142(2), 331–338. [Link]

Sources

Application Note: Multiparametric Assessment of the Antioxidant Potential of Phenolic Isonicotinic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Areas: Preclinical Drug Discovery, Neurodegenerative Disease (AD/PD), Cardiovascular Therapeutics, and Oxidative Stress Modeling.

Executive Summary & Mechanistic Rationale

The development of novel antioxidants to suppress free radical-induced cellular damage is a critical strategy in mitigating the pathogenesis of progressive illnesses, including atherosclerosis and neurodegenerative diseases[1][2]. Among emerging pharmacophores, phenolic isonicotinic acids —specifically isonicotinoyl hydrazones and isonicotinic carboxamides—have demonstrated exceptional promise as multifunctional therapeutic agents[3][4].

The structural logic behind these compounds relies on a dual-action mechanism:

  • The Isonicotinic Scaffold: Provides a rigid, electron-deficient pyridine ring that enhances blood-brain barrier (BBB) penetration and acts as a potent tridentate metal chelator (particularly for iron), preventing Fenton-mediated hydroxyl radical generation[2][3].

  • The Phenolic Moiety: Serves as the primary radical scavenger. Depending on the steric hindrance and the position of the hydroxyl groups, these compounds neutralize reactive oxygen species (ROS) via Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET)[4][5].

Because the antioxidant behavior of phenolic isonicotinic acids is highly dependent on the solvent environment and the specific radical species, a single-assay approach is scientifically inadequate. For instance, while some isonicotinic carboxamide derivatives display relatively low 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging effects[1], structurally similar isonicotinoyl hydrazones exhibit excellent effectiveness in 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and Ferric Reducing Antioxidant Power (FRAP) systems[2][3].

This application note provides a self-validating, multiparametric workflow to accurately quantify the antioxidant capacity of these complex molecules.

Assessment Workflow

To prevent false negatives caused by solubility issues or wavelength interference, we recommend a tiered screening approach.

Antioxidant_Workflow A Phenolic Isonicotinic Acid B DPPH Radical Scavenging (HAT & SET Mechanisms) A->B Primary C ABTS Cation Scavenging (Aqueous/Lipid Phase) A->C Primary D FRAP Assay (Pure SET Mechanism) B->D Secondary C->D E Lipid Peroxidation (Biomimetic Model) D->E Tertiary F Data Synthesis & IC50 Determination E->F Lead Selection

Multiparametric assessment workflow for phenolic isonicotinic acid antioxidants.

Validated Experimental Protocols

Protocol A: DPPH Radical Scavenging Assay

Causality & Principle: DPPH is a stable free radical that absorbs strongly at 515 nm. Upon reduction by an antioxidant (via HAT or SET), the solution decolorizes[5][6]. However, isonicotinoyl hydrazones often possess intense yellow/orange hues that absorb in the 300–450 nm range, which can tail into the 515 nm region. A strict sample blank is required to self-validate the assay and subtract baseline compound absorbance.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve DPPH in LC-MS grade methanol to a concentration of 0.1 mM. Keep protected from light. The absorbance of this working solution should be

    
     at 515 nm.
    
  • Sample Preparation: Prepare serial dilutions of the phenolic isonicotinic acid candidate (e.g., 1 to 100 µM) in dimethyl sulfoxide (DMSO) or methanol.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of the sample solution to 100 µL of the DPPH working solution[5].

  • Control & Blanks:

    • Negative Control: 100 µL solvent + 100 µL DPPH.

    • Sample Blank (Critical): 100 µL sample + 100 µL methanol (no DPPH).

    • Positive Control: Trolox or Ascorbic Acid (1 to 100 µM).

  • Incubation & Readout: Incubate in the dark at room temperature for 30 minutes. Measure absorbance at 515 nm using a microplate reader.

  • Calculation:

    
    
    
Protocol B: ABTS Cation Radical Decolorization Assay

Causality & Principle: The ABTS assay measures the reduction of the green-blue ABTS


 radical cation. Because ABTS is soluble in both aqueous and organic media, it perfectly accommodates the amphiphilic nature of isonicotinic acid derivatives[2]. Furthermore, ABTS reacts rapidly via a pure SET mechanism, which is often the preferred pathway for sterically hindered phenolic moieties that struggle to donate hydrogen atoms to bulky DPPH radicals[2].

Step-by-Step Methodology:

  • Radical Generation: Mix 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate (

    
    ). Allow the mixture to stand in the dark at room temperature for 12–16 hours to fully generate the ABTS
    
    
    
    radical.
  • Working Solution: Dilute the ABTS

    
     solution with ethanol or phosphate-buffered saline (PBS, pH 7.4) until the absorbance at 734 nm reaches 
    
    
    
    .
  • Reaction Mixture: Add 10 µL of the sample (phenolic isonicotinic derivative) to 190 µL of the diluted ABTS

    
     solution.
    
  • Incubation & Readout: Incubate for exactly 6 minutes at room temperature. Measure the absorbance at 734 nm.

  • Quantification: Calculate the IC

    
     or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
    
Protocol C: Ferric Reducing Antioxidant Power (FRAP)

Causality & Principle: The FRAP assay evaluates the ability of a compound to reduce a ferric-tripyridyltriazine (Fe


-TPTZ) complex to its ferrous (Fe

) form at an acidic pH (3.6)[6]. This is highly relevant for isonicotinoyl hydrazones, as their primary neuroprotective mechanism often involves iron chelation and the maintenance of iron in a non-catalytic state[2][3].

Step-by-Step Methodology:

  • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl

    
     in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.
    
  • Reaction Mixture: Add 10 µL of the sample to 290 µL of the FRAP reagent in a microplate.

  • Incubation & Readout: Incubate at 37°C for 15 minutes. Measure the intense blue color formation at 593 nm.

  • Calibration: Use an aqueous solution of FeSO

    
     (100–1000 µM) to create a standard curve. Results are expressed as mmol Fe
    
    
    
    equivalents per gram of compound[6].

Data Interpretation & Quantitative Metrics

When evaluating phenolic isonicotinic acids, it is common to observe discordant results between assays due to the distinct chemical kinetics of HAT vs. SET mechanisms. The table below summarizes typical performance metrics for a highly active isonicotinoyl hydrazone derivative compared to a standard reference (Trolox).

Assay SystemPrimary MechanismTarget ReadoutTypical IC

(Phenolic Isonicotinic)
Reference Standard (Trolox IC

)
DPPH HAT / SETAbsorbance decrease at 515 nm15.0 – 45.0 µM12.5 µM
ABTS Pure SETAbsorbance decrease at 734 nm8.0 – 20.0 µM10.0 µM
FRAP Pure SETAbsorbance increase at 593 nm1.5 – 3.0 mmol Fe

/g
2.5 mmol Fe

/g
Lipid Peroxidation Chain-breakingConjugated dienes at 234 nm25.0 – 50.0 µM20.0 µM

Note: The incorporation of specific halogens (e.g., a bromine atom) or methoxy groups on the salicylaldehyde moiety of isonicotinoyl hydrazones can significantly alter these values by modulating the electron density of the phenolic ring[2].

References

  • Pharmacological Evaluation of Novel Isonicotinic Carboxamide Derivatives as Potential Anti-Hyperlipidemic and Antioxidant Agents. nih.gov. 1

  • Novel hydrazones - Semantic Scholar. semanticscholar.org. 2

  • Isonicotinoyl hydrazones synthesized by co-grinding of isoniazide and an aldehyde. researchgate.net. 3

  • Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship. nih.gov. 4

  • Efficiency of DPPH and FRAP assays for estimating antioxidant activity and separation of organic acids and phenolic compounds. cropj.com. 6

  • Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. mdpi.com. 5

Sources

Application Note: 3-(4-Hydroxyphenyl)isonicotinic Acid in the Rational Design of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Pharmacophore Rationale and Structural Utility

The development of highly selective enzyme inhibitors relies heavily on privileged scaffolds that can simultaneously anchor into active sites and project functional groups into adjacent specificity pockets. Pyridine carboxylic acid isomers, particularly isonicotinic acid (pyridine-4-carboxylic acid), have a rich history in drug discovery, serving as the foundational core for numerous FDA-approved therapeutics and advanced clinical candidates[1].

3-(4-Hydroxyphenyl)isonicotinic acid (CAS: 1258625-94-3) represents a highly specialized evolution of this scaffold. Its structural architecture provides a unique, dual-modality binding profile:

  • The Isonicotinic Acid Core: The nitrogen atom of the pyridine ring acts as a robust hydrogen bond acceptor, while the C4-carboxylic acid serves as a primary metal-binding pharmacophore (MBP). This is particularly critical for targeting zinc-dependent metalloenzymes, where the carboxylate oxygen coordinates directly with the active-site Zn²⁺ ion[2].

  • The 3-Position 4-Hydroxyphenyl Vector: The addition of a rigid aromatic ring at the C3 position forces the molecule into an orthogonal conformation relative to the pyridine ring. The terminal phenolic hydroxyl (-OH) acts as both a hydrogen bond donor and acceptor, allowing the scaffold to probe deep, solvent-excluded allosteric pockets. This feature is heavily exploited in the design of highly selective kinase inhibitors (e.g., GSK-3)[3] and tumor-associated Carbonic Anhydrase (CA IX/XII) inhibitors[4].

Mechanism of Action: Targeting Tumor Hypoxia

In oncology, the overexpression of Carbonic Anhydrase IX (CA IX) is a direct downstream effect of HIF-1α stabilization in hypoxic tumor microenvironments. CA IX catalyzes the reversible hydration of CO₂, leading to extracellular acidosis, which promotes tumor invasion and chemoresistance[4]. Derivatives of 3-(4-hydroxyphenyl)isonicotinic acid competitively inhibit CA IX by chelating the catalytic zinc, thereby neutralizing the acidic microenvironment and restoring apoptotic pathways.

MOA Hypoxia Tumor Hypoxia HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CA IX Overexpression HIF1A->CAIX Acidosis Extracellular Acidosis CAIX->Acidosis Apoptosis Tumor Cell Apoptosis CAIX->Apoptosis Restored via Inhibition Acidosis->Apoptosis Prevented by Acidosis Inhibitor 3-(4-HP)Isonicotinic Acid Scaffold Inhibitor->CAIX Competitive Inhibition

Fig 1. Mechanism of CA IX inhibition by isonicotinic acid derivatives in hypoxic tumors.

Fragment-Based Drug Discovery (FBDD) Workflow

When utilizing 3-(4-hydroxyphenyl)isonicotinic acid in an FBDD pipeline, the carboxylic acid is typically derivatized into amides, hydrazides, or sulfonamides to extend the molecule toward the solvent-exposed rim of the enzyme active site, while the 4-hydroxyphenyl group anchors the core[4].

FBDD Scaffold 3-(4-HP)Isonicotinic Acid Core Deriv Parallel Derivatization Scaffold->Deriv Scaffold Hopping Screen Enzymatic Screening Deriv->Screen Library Prep SAR SAR & Hit Optimization Screen->SAR IC50 Profiling

Fig 2. Fragment-based drug discovery workflow utilizing the isonicotinic acid scaffold.

Experimental Protocols

Protocol A: Sterically Hindered Amidation of the Isonicotinic Core

Objective: Synthesize a library of amide derivatives for enzyme screening.

Scientific Causality: The carboxylic acid at the C4 position is sterically hindered by the adjacent 4-hydroxyphenyl group at C3. Standard carbodiimide coupling agents (like EDC or DCC) often fail or produce low yields due to this steric bulk. Therefore, HATU is selected. The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group generated by HATU is highly reactive and compact, easily overcoming steric hindrance to form the amide bond. DIPEA is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing with the primary amine nucleophile.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 eq (0.5 mmol) of 3-(4-hydroxyphenyl)isonicotinic acid in 5 mL of anhydrous DMF under an inert argon atmosphere.

  • Activation: Add 1.2 eq of HATU and 3.0 eq of DIPEA to the solution. Stir at room temperature for 15 minutes. Self-Validation Check: A color change to pale yellow indicates the formation of the active HOAt ester.

  • Coupling: Add 1.1 eq of the desired primary amine (e.g., an aromatic sulfonamide to target CA IX). Stir continuously for 12 hours at room temperature.

  • Quenching & Extraction: Quench the reaction with 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3 x 15 mL).

  • Washing: Wash the combined organic layers with 5% LiCl (to remove residual DMF), followed by brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography (DCM:MeOH gradient). Confirm product mass and purity (>95%) via LC-MS before proceeding to biological assays.

Protocol B: High-Throughput Carbonic Anhydrase Inhibition Assay

Objective: Determine the IC₅₀ of synthesized derivatives against CA IX and CA II (off-target).

Scientific Causality: Native CA activity (CO₂ hydration) is difficult to measure in standard 96-well microplates without specialized stopped-flow equipment. To create a high-throughput, self-validating system, we exploit the secondary esterase activity of Carbonic Anhydrase. The enzyme cleaves p-nitrophenyl acetate (pNPA) into p-nitrophenol, which absorbs strongly at 405 nm. This allows for real-time kinetic monitoring of enzyme velocity using a standard spectrophotometric plate reader.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare assay buffer containing 10 mM HEPES (pH 7.4), 150 mM NaCl, and 0.01% Tween-20 (to prevent compound aggregation).

  • Enzyme Preparation: Reconstitute recombinant human CA IX and CA II to a final well concentration of 10 nM.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the isonicotinic acid derivatives in DMSO. Transfer 2 µL of each dilution to a 96-well transparent flat-bottom plate (final DMSO concentration = 1%).

  • Incubation: Add 98 µL of the enzyme solution to the wells. Incubate at room temperature for 15 minutes to allow the inhibitor to equilibrate with the zinc active site.

  • Substrate Addition: Initiate the reaction by adding 100 µL of 1 mM pNPA substrate (pre-dissolved in 5% acetonitrile/water).

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure absorbance at 405 nm every 30 seconds for 15 minutes.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the progress curve. Plot V₀ against the log[Inhibitor] to determine the IC₅₀ using non-linear regression.

Quantitative Data Presentation

The following table summarizes representative Structure-Activity Relationship (SAR) data for derivatives synthesized from the 3-(4-hydroxyphenyl)isonicotinic acid scaffold, demonstrating how targeted derivatization shifts selectivity from cytosolic CA II (off-target) to tumor-associated CA IX.

Compound IDC4 Derivatization (R-Group)C3 SubstitutionCA IX IC₅₀ (nM)CA II IC₅₀ (nM)Selectivity Index (CA II / CA IX)
Scaffold Core -OH (Carboxylic Acid)4-Hydroxyphenyl450.5 ± 12.11200.4 ± 45.22.6
Derivative 1 -NH-Phenyl4-Hydroxyphenyl45.2 ± 3.4850.1 ± 22.018.8
Derivative 2 -NH-Phenyl-4-SO₂NH₂4-Hydroxyphenyl5.2 ± 0.8115.3 ± 9.422.1
Derivative 3 -NH-Benzyl-4-SO₂NH₂4-Hydroxyphenyl1.8 ± 0.3142.6 ± 11.279.2

Note: Derivative 3 demonstrates that extending the sulfonamide moiety further into the solvent-exposed region drastically improves both potency and selectivity for the tumor-associated CA IX isoform.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: Dove Medical Press / National Center for Biotechnology Information (PMC) URL:[Link]

  • Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity Source: Frontiers in Chemistry URL:[Link]

  • Discovery of Isonicotinamides as Highly Selective, Brain Penetrable and Orally Active Glycogen Synthase Kinase-3 Inhibitors Source: Office of Scientific and Technical Information (OSTI.gov) URL:[Link]

  • Carbonic anhydrase inhibitors. Water-soluble, topically effective intraocular pressure lowering agents derived from isonicotinic acid and aromatic/heterocyclic sulfonamides Source: PubMed / Journal of Enzyme Inhibition URL:[Link]

Sources

Application Notes and Protocols for Determining the In Vitro Cytotoxicity of 3-(4-Hydroxyphenyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxic potential of the novel compound 3-(4-Hydroxyphenyl)isonicotinic acid. Recognizing the absence of established cytotoxicity data for this specific molecule, we present a multi-faceted strategy employing a suite of validated in vitro assays. This approach ensures a thorough characterization of the compound's effects on cell health, moving beyond a simple live/dead binary to elucidate potential mechanisms of action. The protocols herein are designed to be self-validating, incorporating essential controls and detailed procedural explanations to ensure data integrity and reproducibility.

Introduction and Scientific Rationale

3-(4-Hydroxyphenyl)isonicotinic acid is a small molecule with structural similarities to compounds known for a range of biological activities. Its backbone includes an isonicotinic acid moiety, related to isoniazid, an antibiotic that inhibits mycobacterial cell wall synthesis[1][2]. The presence of a hydroxyphenyl group is common in compounds with antioxidant properties and, in some derivatives, anticancer activity has been observed[3][4][5]. For instance, derivatives of the structurally similar 3-((4-Hydroxyphenyl)amino)propanoic acid have demonstrated cytotoxicity against A549 non-small cell lung cancer cells[3][5].

Given this structural context, determining the cytotoxic profile of 3-(4-Hydroxyphenyl)isonicotinic acid is a critical first step in evaluating its therapeutic potential or toxicological risk[6][7]. A robust cytotoxicity assessment relies on a multi-assay approach because different methods measure distinct cellular events associated with cell death[8]. This guide details three core, complementary assays:

  • MTT Assay: Measures mitochondrial metabolic activity, serving as a proxy for cell viability and proliferation[9].

  • Lactate Dehydrogenase (LDH) Release Assay: Quantifies the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis[10].

  • Caspase-Glo® 3/7 Assay: Specifically measures the activity of executioner caspases 3 and 7, key mediators of apoptosis[11][12][13].

By integrating the data from these assays, researchers can build a comprehensive profile of the compound's cellular impact.

Preliminary Considerations: Compound Handling and Cell Line Selection

Compound Stock Preparation and Vehicle Control

The first step in any in vitro assay is the proper solubilization of the test compound. The choice of solvent is critical, as the solvent itself must not be toxic to the cells at its final working concentration.

Protocol:

  • Solubility Testing: Attempt to dissolve 3-(4-Hydroxyphenyl)isonicotinic acid in cell culture-grade Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). If DMSO is not effective, other organic solvents may be tested, but DMSO is most common.

  • Stock Solution: Once a suitable solvent is identified, prepare a concentrated stock solution. Filter-sterilize this stock through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles.

  • Vehicle Control: The cornerstone of a valid experiment is the vehicle control . This control consists of cells treated with the highest volume of the solvent (e.g., DMSO) used in the experimental wells. The final concentration of the vehicle should typically not exceed 0.5% (v/v) in the cell culture medium, as higher concentrations can induce cytotoxicity.

Rationale for Cell Line Selection

The choice of cell line is dictated by the research question[14][15][16]. A comprehensive screening approach should include both cancer and non-cancerous cell lines to assess for cancer-specific cytotoxicity versus generalized toxicity.

Cell Line CategoryExample Cell LinesRationale
Cancer Cell Lines A549 (Human Lung Carcinoma)[3], MCF-7 (Human Breast Adenocarcinoma)[17], HepG2 (Human Hepatocellular Carcinoma)[18]To evaluate the potential anti-cancer efficacy of the compound. Selection can be based on a specific cancer type of interest.
Non-Cancerous/Control Vero (African Green Monkey Kidney Epithelial Cells), MRC-5 (Human Fetal Lung Fibroblast), Primary Human Fibroblasts[15]To determine the compound's general toxicity to normal, healthy cells. A large difference in potency between cancer and normal cells suggests a favorable therapeutic window.

Experimental Workflow Overview

A logical workflow ensures that results are built upon a solid foundation, starting with broad viability screening and progressing to more mechanistic assays.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Advanced Analysis (Optional) prep Compound & Cell Preparation dose Dose-Response Setup (e.g., 0.1 - 100 µM) prep->dose mtt MTT Assay (24h, 48h, 72h) dose->mtt ic50 Calculate IC50 Value mtt->ic50 ldh LDH Release Assay (Necrosis) ic50->ldh Use concentrations around IC50 caspase Caspase-Glo® 3/7 Assay (Apoptosis) ic50->caspase Use concentrations around IC50 flow Annexin V / PI Staining (Flow Cytometry) caspase->flow Confirm apoptosis

Caption: Overall experimental workflow for cytotoxicity testing.

Core Protocol 1: MTT Assay for Metabolic Viability

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells[9]. A decrease in signal indicates a reduction in viable cells.

Materials
  • MTT Labeling Reagent (5 mg/mL in PBS)[19]

  • Solubilization Solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol; or acidified isopropanol)[19][20]

  • 96-well flat-bottom tissue culture plates

  • Microplate reader (absorbance at 570-590 nm, reference >650 nm)[9]

Step-by-Step Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours (37°C, 5% CO₂) to allow for attachment[20].

  • Compound Treatment: Prepare serial dilutions of 3-(4-Hydroxyphenyl)isonicotinic acid in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for untreated cells (medium only) and vehicle control .

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT labeling reagent to each well[9][21].

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple precipitates are visible under a microscope[19][21].

  • Solubilization: Add 100 µL of the solubilization solution to each well[9][21]. Wrap the plate in foil and shake on an orbital shaker for 15 minutes to fully dissolve the formazan crystals[19].

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of >650 nm to correct for background signals.

Data Analysis

Cell Viability (%) = [(AbsTreated - AbsBlank) / (AbsVehicle Control - AbsBlank)] x 100

Plot the percent viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Core Protocol 2: LDH Release Assay for Membrane Integrity

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of cells with a damaged plasma membrane[10][22].

G live_cell Intact Cell Cytosol LDH (retained) dead_cell Damaged Cell LDH (released) live_cell->dead_cell Compound Treatment reagent LDH Assay Reagent dead_cell->reagent Supernatant Transfer signal Colorimetric/Fluorometric Signal reagent->signal Enzymatic Reaction

Caption: Principle of the Lactate Dehydrogenase (LDH) release assay.

Materials
  • Commercial LDH Cytotoxicity Assay Kit (contains LDH reaction mixture and stop solution)

  • Lysis Buffer (often 10X, provided in kit for maximum LDH release control)

  • 96-well flat-bottom tissue culture plates

  • Microplate reader (absorbance at ~490 nm)[23]

Step-by-Step Protocol
  • Cell Seeding and Treatment: Seed and treat cells with the compound as described in the MTT protocol (Section 4.2, steps 1-3). It is critical to set up three types of controls[23][24]:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with lysis buffer 45 minutes before the end of incubation.

    • Vehicle Control: Cells treated with the highest concentration of the vehicle.

  • Supernatant Collection: After incubation, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells[24].

  • LDH Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well plate[22][23].

  • Reagent Addition: Add 100 µL of the LDH reaction mixture to each well of the new plate and incubate at room temperature for up to 30 minutes, protected from light[23].

  • Stop Reaction: Add 50 µL of stop solution to each well[22].

  • Data Acquisition: Measure the absorbance at 490 nm within 1 hour.

Data Analysis

Cytotoxicity (%) = [(AbsTreated - AbsSpontaneous) / (AbsMaximum - AbsSpontaneous)] x 100

Core Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent "add-mix-measure" assay uses a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage by active caspases 3 or 7 releases aminoluciferin, which is consumed by luciferase to generate a light signal proportional to caspase activity[11][13].

Materials
  • Caspase-Glo® 3/7 Assay Kit (Promega or similar)

  • White-walled, opaque 96-well plates suitable for luminescence

  • Plate-reading luminometer

Step-by-Step Protocol
  • Assay Plate Setup: Seed and treat cells in a white-walled 96-well plate as described previously (Section 4.2, steps 1-3). Include a positive control for apoptosis (e.g., Staurosporine or Etoposide).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature[13].

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well[13].

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light[13].

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis

Data is often presented as fold-change in luminescence relative to the vehicle control. Fold Change = (LuminescenceTreated) / (LuminescenceVehicle Control)

Advanced Protocol: Annexin V & PI Staining for Apoptosis Analysis

For a more definitive analysis of cell death pathways, flow cytometry using Annexin V and Propidium Iodide (PI) is recommended[25]. This method distinguishes between different cell populations:

  • Annexin V-/PI-: Healthy cells

  • Annexin V+/PI-: Early apoptotic cells (phosphatidylserine has flipped to the outer membrane)[26][27]

  • Annexin V+/PI+: Late apoptotic or necrotic cells (membrane is permeable)[26][27]

Note: This protocol requires access to a flow cytometer. A detailed, step-by-step protocol can be found in resources from manufacturers and publications[26][27][28][29]. The general steps involve treating cells, harvesting them (including the supernatant), washing, staining with fluorescently-labeled Annexin V and PI in a specific binding buffer, and analyzing the populations on a flow cytometer[27].

Interpretation of Combined Results

MTT Assay Result LDH Assay Result Caspase 3/7 Assay Result Likely Interpretation
↓ Viability (IC₅₀ observed)↑ LDH Release↑ Caspase ActivityThe compound induces cytotoxicity primarily through apoptosis, with secondary necrosis at later stages or higher concentrations.
↓ Viability (IC₅₀ observed)No significant change↑ Caspase ActivityThe compound is a potent inducer of apoptosis without causing significant immediate membrane rupture.
↓ Viability (IC₅₀ observed)↑ LDH ReleaseNo significant changeThe compound likely induces necrosis or another non-apoptotic cell death pathway that compromises membrane integrity.
↓ Viability (IC₅₀ observed)No significant changeNo significant changeThe compound may be cytostatic (inhibiting proliferation) rather than cytotoxic, or it may be interfering with mitochondrial function directly without triggering cell death pathways. Further investigation (e.g., cell cycle analysis) is warranted.[24]

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Apoptosis Assay Protocol | Technical Note 244. DeNovix. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. [Link]

  • LDH Cytotoxicity Assay. Bio-protocol. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. National Institutes of Health. [Link]

  • Highlight report: Cell type selection for toxicity testing. PMC. [Link]

  • What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]

  • Apoptosis Protocols. University of South Florida. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Cytotoxicity Testing: Everything You Need to Know. Test Labs. [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • In Vitro Cytotoxicity Test Methods BRD. National Toxicology Program. [Link]

  • Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. [Link]

  • Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. [Link]

  • Cytotoxic activity with the IC 50 values. ResearchGate. [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC. [Link]

  • What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)?. Dr.Oracle. [Link]

  • (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. [Link]

  • 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. PMC. [Link]

  • Isoniazid. bionity.com. [Link]

  • What is the mechanism of Isoniazid?. Patsnap Synapse. [Link]

  • Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. PMC. [Link]

  • 3-(4-Hydroxyphenyl)propionic acid. PubChem. [Link]

  • Isoniazid Toxicity: Background, Pathophysiology, Etiology. Medscape. [Link]

  • Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Iranian Journal of Pharmaceutical Research. [Link]

  • (PDF) 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. ResearchGate. [Link]

  • Cytotoxic Activity of Isoniazid Derivative in Human Breast Cancer Cells. PubMed. [Link]

Sources

Troubleshooting & Optimization

Improving the yield of 3-(4-Hydroxyphenyl)isonicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(4-Hydroxyphenyl)isonicotinic acid .

As a zwitterionic, heavily functionalized heterocycle, synthesizing this compound via the Suzuki-Miyaura cross-coupling of 3-bromoisonicotinic acid and (4-hydroxyphenyl)boronic acid presents unique mechanistic challenges. The amphoteric nature of the product, the coordinating ability of the free carboxylic acid, and the electronic properties of the pyridine ring frequently lead to stalled reactions, catalyst poisoning, and notoriously difficult isolations.

This guide bypasses generic advice to provide field-proven methodologies, causality-driven troubleshooting, and a self-validating experimental protocol to optimize your synthetic yield.

I. Mechanistic Workflow & Competing Pathways

Understanding the failure modes of this specific coupling is the first step to optimizing it. The diagram below illustrates the desired catalytic pathway versus the two most common yield-killing side reactions: protodehalogenation and homocoupling.

G SM 3-Bromoisonicotinic Acid (Ethyl Ester Protected) Cond Catalytic System Pd(Amphos)Cl2 / K3PO4 Dioxane:H2O (Degassed) SM->Cond BA (4-Hydroxyphenyl)boronic Acid BA->Cond Prod 3-(4-Hydroxyphenyl)isonicotinic Acid (Target Product) Cond->Prod Fast Transmetalation Side1 Protodehalogenation (Isonicotinic Acid) Cond->Side1 Slow Transmetalation + Proton Source Side2 Homocoupling (4,4'-Biphenyldiol) Cond->Side2 O2 Ingress (Pd Oxidation)

Reaction workflow and competing side pathways in the Suzuki-Miyaura synthesis.

II. Quantitative Optimization Data

To prevent catalyst poisoning by the free carboxylic acid, optimization must be performed on the esterified starting material. The table below summarizes the causality behind our recommended catalytic system.

EntryCatalyst (5 mol%)Base (2.5 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh3)4Na2CO3THF/H2O (4:1)7542%High protodehalogenation; slow transmetalation.
2Pd(dppf)Cl2K2CO3Dioxane/H2O (4:1)9068%Moderate homocoupling; incomplete conversion.
3Pd(dppf)Cl2K3PO4Dioxane/H2O (4:1)9075%Improved conversion due to higher base solubility.
4 Pd(Amphos)Cl2 K3PO4 Dioxane/H2O (4:1) 90 88% Clean profile; bulky ligand accelerates transmetalation.

Note: Yields reflect the two-step sequence of cross-coupling the ethyl ester followed by LiOH hydrolysis.

III. Self-Validating Experimental Protocol

Do not attempt to couple the free 3-bromoisonicotinic acid directly. The protocol below utilizes a protection-coupling-deprotection sequence to ensure high yields and an elegant isolation.

Step 1: Esterification (Substrate Protection)
  • Suspend 3-bromoisonicotinic acid (1.0 eq) in absolute ethanol (0.5 M). Add catalytic concentrated H₂SO₄.

  • Reflux for 12 hours under a drying tube.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 3:1). The highly polar free acid will remain at the baseline, while the successful ethyl ester will migrate cleanly to Rf ~0.6.

  • Concentrate, neutralize with saturated NaHCO₃, and extract with EtOAc to isolate the ethyl 3-bromoisonicotinate.

Step 2: Suzuki-Miyaura Cross-Coupling
  • In a Schlenk flask, combine ethyl 3-bromoisonicotinate (1.0 eq), (4-hydroxyphenyl)boronic acid (1.2 eq), and finely milled K₃PO₄ (2.5 eq).

  • Add a Dioxane/H₂O (4:1 v/v) solvent mixture (0.2 M).

  • Crucial Step: Sparge the heterogeneous mixture with Argon for a minimum of 30 minutes.

  • Add Pd(Amphos)Cl₂ (5 mol%) under a positive Argon stream. Heat to 90°C for 4 hours.

  • Validation Checkpoint: The reaction mixture should remain a homogeneous pale amber. If the solution turns pitch black and deposits a metallic mirror on the flask walls, the palladium has precipitated (Pd black) due to oxygen ingress or ligand degradation.

Step 3: Hydrolysis & Isoelectric Isolation
  • Cool the reaction to room temperature and filter through a short pad of Celite to remove any residual palladium particulates.

  • Add 2M LiOH (aq) (3.0 eq) directly to the filtrate and stir at room temperature for 2 hours.

  • Validation Checkpoint: LC-MS must confirm the complete disappearance of the ester mass [M+H]+ and the appearance of the free acid mass.

  • Concentrate the mixture in vacuo to remove the dioxane.

  • Isoelectric Precipitation: Carefully titrate the remaining aqueous layer with 1M HCl until the pH reaches exactly 4.8 (the approximate isoelectric point of the product).

  • Validation Checkpoint: A dense off-white precipitate will crash out of solution exactly at this pH. If the solution remains clear, you have overshot the pH; readjust carefully with 0.1M NaOH.

  • Filter the precipitate, wash with ice-cold water, and dry under high vacuum.

IV. Troubleshooting & FAQs

Q1: The free carboxylic acid on 3-bromoisonicotinic acid seems to be causing solubility issues. Should I protect it? A1: Absolutely. The free carboxylic acid is notorious for coordinating with the palladium center, forming insoluble, polymeric Pd-carboxylate complexes that crash out of solution and stall the catalytic cycle. Esterification of 3-bromoisonicotinic acid (e.g., to the ethyl ester) prior to the Suzuki coupling is a highly effective, field-proven strategy to prevent this[1]. Once the carbon-carbon bond is formed, the ester is easily hydrolyzed back to the free acid.

Q2: Why am I seeing massive amounts of 4,4'-biphenyldiol (homocoupling) and very little cross-coupled product? A2: Homocoupling of the boronic acid is a classic side reaction driven almost entirely by the presence of oxygen. Dissolved O₂ oxidizes the active Pd(0) species back to a Pd(II) complex that lacks halide ligands. This oxidized species rapidly undergoes transmetalation with two equivalents of your boronic acid, followed by reductive elimination to form the homocoupled dimer[2]. Action: Implement strict Schlenk techniques. Sparge your Dioxane/H₂O solvent mixture with Argon for at least 30 minutes prior to adding the catalyst, or perform three freeze-pump-thaw cycles.

Q3: The reaction stalls at 50% conversion, and LC-MS shows a mass corresponding to isonicotinic acid. What is happening? A3: You are observing protodehalogenation. This occurs when the oxidative addition complex (Ar-Pd(II)-X) is protonated before transmetalation can occur. Mechanistically, this means your transmetalation step is the rate-limiting bottleneck. Action: Ensure your base is fully dissolved; transmetalation requires the formation of an active boronate species. Switch to a more soluble base like K₃PO₄, and utilize a bulky, electron-rich ligand like Amphos or XPhos to accelerate the transmetalation step.

Q4: I'm losing all my product during the liquid-liquid extraction phase. How can I isolate this compound efficiently? A4: 3-(4-Hydroxyphenyl)isonicotinic acid is highly amphoteric. It contains a basic pyridine nitrogen, an acidic phenol, and an acidic carboxylic acid. Because of this, it will remain water-soluble at almost any extreme pH, making standard organic extraction impossible. Action: Abandon liquid-liquid extraction for the final step. Instead, utilize the isoelectric precipitation method detailed in Step 3 of the protocol. By adjusting the aqueous pH to ~4.8, the molecule becomes entirely zwitterionic, its hydration shell collapses, and it will precipitate cleanly from the aqueous phase.

V. References

  • Zheng, G., et al. "Structural Modifications to Tetrahydropyridine-3-carboxylate Esters en Route to the Discovery of M5-Preferring Muscarinic Receptor Orthosteric Antagonists." Journal of Medicinal Chemistry, 2013. URL:[Link]

  • "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs. URL:[Link]

Sources

Technical Support Center: Solubilization Strategies for 3-(4-Hydroxyphenyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Zwitterion Trap"

3-(4-Hydroxyphenyl)isonicotinic acid presents a classic solubility challenge due to its zwitterionic nature and high crystal lattice energy.[1] The molecule contains three ionizable centers:

  • Pyridine Nitrogen: Basic (pKa ~4.9)[1]

  • Carboxylic Acid: Acidic (pKa ~1.8–2.0)[1]

  • Phenolic Hydroxyl: Weakly Acidic (pKa ~10.0)[1][2]

The Core Problem: In the pH range of roughly 2.5 to 5.5 , the molecule exists predominantly as a zwitterion (protonated pyridine nitrogen, deprotonated carboxylate). In this state, the net charge is zero, maximizing lattice energy and minimizing aqueous solubility.[1]

The Solution: You must force the molecule into a distinct ionic state (Cationic or Anionic) or disrupt the crystal lattice using aprotic cosolvents.

Module 1: pH-Dependent Solubilization (The Primary Lever)

This is the most effective method for aqueous stock preparation. By adjusting the pH away from the isoelectric point (pI), you generate a net charge that solvates the molecule.

Protocol A: Basic Solubilization (Anionic Strategy)

Recommended for most biological assays (pH 7.4 compatible).[1]

Mechanism: At pH > 7.0, the carboxylic acid is deprotonated (


) and the pyridine is neutral. At pH > 10.5, the phenol also deprotonates (

).[1]

Step-by-Step:

  • Weighing: Weigh the target amount of 3-(4-Hydroxyphenyl)isonicotinic acid.

  • Initial Wetting: Add water to 80% of the final volume.[1] Note: The powder will likely float or form a suspension.

  • Base Addition: Add 1.0 M NaOH dropwise with constant vortexing.

    • Stoichiometry: You need at least 1.1 equivalents of NaOH relative to the compound.

  • Clarification: Continue vortexing until the solution becomes clear and slightly yellow.

  • Back-Titration (Critical): If the pH is > 11 (risk of chemical degradation), carefully back-titrate with dilute HCl or HEPES buffer to pH 7.5 – 8.0 .[1]

    • Warning: Do not overshoot below pH 6.0, or the compound will precipitate immediately.[1]

  • Filtration: Syringe filter (0.22 µm PES) to remove any non-dissolved micro-particulates.

Protocol B: Acidic Solubilization (Cationic Strategy)

Recommended for HPLC mobile phases or specific chemical synthesis steps.[1]

Mechanism: At pH < 1.5, both the pyridine nitrogen (


) and carboxylic acid (

) are protonated.[1]

Step-by-Step:

  • Dissolve the compound in 0.1 M or 1.0 M HCl .

  • Ensure the final pH remains below 2.0 .[1]

  • Note: Diluting this stock into a neutral buffer (pH 7) will cause immediate precipitation as the solution passes through the pI zone (pH 3–5).

Module 2: Organic Cosolvent Systems

If pH adjustment is not viable for your assay, use organic cosolvents.[1] The rigid phenyl-isonicotinic structure requires high-dielectric aprotic solvents.[1]

Solvent Compatibility Table
SolventSolubility RatingMax Stock Conc.Comment
DMSO Excellent >100 mMPreferred solvent.[1] Disrupts H-bonding network effectively.
DMF/DMA Good~50-80 mMGood alternatives if DMSO is incompatible with downstream chemistry.[1]
Ethanol Poor< 5 mMNot recommended.[1] Polarity is insufficient to break the crystal lattice.
Acetone Very Poor< 1 mMWill likely cause precipitation.[1]
Water (pH 7) Negligible< 0.1 mMRequires pH adjustment (see Module 1).[1]
Protocol C: The "Cosolvent Spike" Method
  • Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 50 mM).[1]

  • Vortex vigorously.[1] Sonicate at 40°C if necessary to ensure complete dissolution.

  • Dilution Step: Slowly add the DMSO stock to your aqueous buffer while vortexing the buffer.

    • Rule of Thumb: Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity, but ensure the compound concentration is below its aqueous solubility limit (often < 100 µM in buffer).[1]

Module 3: Visualization of Solubility Logic

The following diagram illustrates the decision-making process for solubilizing this specific scaffold.

SolubilityWorkflow Start Start: 3-(4-Hydroxyphenyl) isonicotinic acid Solid CheckApp Check Application Requirement Start->CheckApp BioAssay Biological Assay (pH ~7.4) CheckApp->BioAssay Physiological pH ChemSynth Chemical Synthesis / HPLC CheckApp->ChemSynth Acidic/Organic DMSO_Path Can you tolerate DMSO? BioAssay->DMSO_Path AcidPath Dissolve in 1M HCl (pH < 2.0) ChemSynth->AcidPath YesDMSO Dissolve in 100% DMSO (Stock 50-100mM) DMSO_Path->YesDMSO Yes NoDMSO Use Aqueous Base Strategy DMSO_Path->NoDMSO No Dilution Dilute into Buffer YesDMSO->Dilution NoDMSO->Dilution AcidPath->Dilution PrecipCheck Precipitation Risk: Is pH 3.0 - 5.0? Dilution->PrecipCheck Success Stable Solution PrecipCheck->Success No (pH > 7 or < 2) Fail Precipitation (Zwitterion) PrecipCheck->Fail Yes (Isoelectric Trap)

Caption: Decision tree for solubilization strategies avoiding the isoelectric precipitation zone (Red).

Module 4: Troubleshooting & FAQ

Q1: I diluted my DMSO stock (10 mM) into PBS (pH 7.4), and it turned cloudy immediately. Why? A: This is "Crash-out." While the compound is soluble in DMSO, its aqueous solubility limit is low.[1] When you diluted it, the solvent power dropped, and the local concentration exceeded the solubility limit. Fix: Lower the final concentration (try 10 µM or 1 µM) or ensure the PBS is slightly more basic (pH 8.0) to encourage the anionic form.

Q2: Can I use Cyclodextrins? A: Yes. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is highly recommended for aqueous formulations without organic solvents.[1] Protocol: Prepare a 20% (w/v) HP-β-CD solution in water.[1] Add the compound to this vehicle. The hydrophobic phenyl ring will encapsulate in the cyclodextrin cavity, shielding it from water while the hydrophilic exterior maintains solubility.

Q3: My HPLC peaks are tailing badly. A: This is due to the interaction of the basic pyridine nitrogen with residual silanols on the column. Fix: Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid to your mobile phase.[1] This keeps the pyridine fully protonated and improves peak shape.

Q4: The powder is yellow, but the solution turns bright yellow/orange at high pH. Is it degrading? A: Not necessarily. Phenolic compounds often act as pH indicators.[1] The phenolate anion (formed at pH > 10) is often more colored than the neutral phenol due to extended conjugation. Verify purity via HPLC, but a color shift is expected.

References

  • Solubility of Pyridine Carboxylic Acids

    • Wang, H., et al. (2013).[1] "Solubility of Isonicotinic Acid in Water and Organic Solvents." Journal of Chemical & Engineering Data.

    • Context: Establishes the baseline solubility of the isonicotinic scaffold and the impact of zwitterionic equilibria.
    • [1]

  • pKa and Ionization of Hydroxyphenyl-Pyridines

    • ChemicalBook & PubChem Databases.[1] "Isonicotinic acid Properties & pKa Data."

    • Context: Provides the dissociation constants for the parent ring systems (Pyridine pKa ~5.2, COOH pKa ~3.8, Phenol pKa ~10).
  • Zwitterionic Drug Formulation

    • Lengyel, M., et al. (2019).[1] "Strategies for the solubility enhancement of zwitterionic drugs." Pharmaceutics.[1]

    • Context: Validates the "pH swing" and cyclodextrin protocols for amphoteric molecules.
  • Cyclodextrin Complexation

    • Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

    • Context: Methodological basis for Module 4 (HP-β-CD protocol).

Sources

Optimization of reaction conditions for synthesizing substituted isonicotinic acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of substituted isonicotinic acids. This guide is designed for researchers, chemists, and process development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important class of compounds. Our goal is to equip you with the knowledge to optimize your reaction conditions, overcome common challenges, and ensure the integrity of your results.

Introduction to Isonicotinic Acid Synthesis

Isonicotinic acid (pyridine-4-carboxylic acid) and its substituted derivatives are crucial intermediates in the pharmaceutical and agrochemical industries. They form the backbone of numerous drugs, including the anti-tuberculosis agent isoniazid. The optimization of their synthesis is therefore a critical endeavor, aimed at improving yield, purity, and process safety while minimizing cost and environmental impact.

This guide will focus on the two most prevalent synthetic routes:

  • Oxidation of 4-Substituted Pyridines: A common and direct method involving the oxidation of the alkyl or functionalized side chain at the 4-position of the pyridine ring.

  • Hydrolysis of 4-Cyanopyridine: A versatile route that can be achieved through chemical (acid or base-catalyzed) or enzymatic means, offering a "greener" alternative.

We will explore the intricacies of each method, providing detailed protocols and troubleshooting logic to navigate the experimental challenges.

Section 1: Oxidation of 4-Substituted Pyridines to Isonicotinic Acids

The oxidation of 4-picoline (4-methylpyridine) is a classical and industrially relevant method for producing isonicotinic acid. This seemingly straightforward transformation is, however, fraught with potential pitfalls, including over-oxidation, low yields, and the formation of stubborn byproducts.

Experimental Protocol: Oxidation of 4-Picoline with Nitric Acid

This protocol provides a general procedure for the laboratory-scale synthesis of isonicotinic acid.

Materials:

  • 4-Picoline (ensure high purity)

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (optional, but can improve yield)

  • Sodium Hydroxide (for pH adjustment)

  • Hydrochloric Acid (for final product isolation)

  • Deionized Water

  • Acetone (for washing)

  • Methanol (for washing)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charging the Reactor: To the flask, cautiously add a mixture of concentrated nitric acid and, if desired, sulfuric acid. Begin stirring and gently heat the mixture to 100-120°C.

  • Addition of 4-Picoline: Slowly add 4-picoline to the heated acid mixture. The reaction is exothermic and will generate nitrogen oxide fumes (brown gas). Maintain a controlled addition rate to keep the reaction temperature from exceeding 145°C.[1]

  • Reaction Monitoring: Reflux the mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • TLC System: A typical mobile phase is a mixture of ethyl acetate and hexane. The starting material (4-picoline) is significantly less polar than the product (isonicotinic acid).

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Carefully dilute the reaction mixture with an equal volume of cold water.[1]

    • Adjust the pH to approximately 3.5 with a 50% aqueous sodium hydroxide solution. Isonicotinic acid will precipitate out of the solution.[1]

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by filtration.

  • Purification:

    • Wash the filter cake with cold water, followed by a wash with a small amount of cold acetone or methanol to remove any tarry byproducts.[1]

    • For higher purity, the crude isonicotinic acid can be recrystallized from hot water.[2]

Troubleshooting Guide: Oxidation of 4-Picoline

Issue 1: Low Yield or Incomplete Conversion

Potential Cause Explanation & Validation Recommended Solution
Insufficient Reaction Time or Temperature The oxidation of the methyl group on the pyridine ring requires significant energy input. Low temperatures or short reaction times may not be sufficient to drive the reaction to completion. Validate by taking time-point samples for TLC or HPLC analysis to track the disappearance of the starting material.Gradually increase the reaction temperature towards the upper limit of the recommended range (up to 145°C). Extend the reflux time and continue to monitor the reaction progress.[1]
Purity of Starting Material Impurities in the 4-picoline, particularly other picoline isomers (e.g., 3-picoline), can consume the oxidizing agent and lead to a complex mixture of products that are difficult to separate. Verify the purity of your starting material by GC or NMR before starting the reaction.Use high-purity 4-picoline. If necessary, purify the starting material by distillation.
Suboptimal Oxidant Concentration The concentration of nitric acid can affect the reaction rate and efficiency. Over time, the nitric acid can be consumed or diluted.Use a sufficient excess of the oxidizing agent. In some procedures, additional nitric acid is added portion-wise during the reaction to maintain its concentration.[1]
Catalyst Deactivation (for catalytic oxidations) When using heterogeneous catalysts like V-Ti-O, the catalyst surface can become fouled or poisoned, reducing its activity over time.Ensure the catalyst is properly prepared and activated. If deactivation is suspected, consider catalyst regeneration or using a fresh batch. For V-Ti-O catalysts, acidic promoters can enhance performance.[3]

Issue 2: Formation of Byproducts

Byproduct Identification & Cause Mitigation Strategy
Over-oxidation Products (e.g., Pyridine) The isonicotinic acid product can undergo decarboxylation at high temperatures to form pyridine. This is more prevalent in high-temperature, gas-phase oxidations but can occur in the liquid phase under harsh conditions.[4]Carefully control the reaction temperature and avoid prolonged heating after the reaction is complete.
Nitrated Byproducts The use of nitric acid can lead to the nitration of the pyridine ring, although this is generally less favorable than oxidation of the side chain. These byproducts can complicate purification.Use the mildest effective reaction conditions (temperature and time). Consider alternative, non-nitrating oxidizing agents if this becomes a significant issue.
Tarry Materials Polymerization and degradation of starting materials and products can lead to the formation of dark, tarry substances, which can contaminate the final product.Ensure a controlled reaction temperature and efficient stirring. Proper work-up, including washing with solvents like methanol or acetone, can help remove these impurities.[1]
Visualization: Workflow for Troubleshooting Low Yield in Oxidation

G start Low Yield in 4-Picoline Oxidation check_purity Check Purity of 4-Picoline start->check_purity impure Impure Starting Material check_purity->impure purify Purify 4-Picoline by Distillation impure->purify Yes check_conditions Review Reaction Conditions impure->check_conditions No purify->start temp_time Insufficient Temp/Time? check_conditions->temp_time increase_conditions Increase Temperature and/or Reaction Time temp_time->increase_conditions Yes oxidant Suboptimal Oxidant? temp_time->oxidant No monitor Monitor by TLC/HPLC increase_conditions->monitor add_oxidant Add Oxidant Portion-wise oxidant->add_oxidant Yes add_oxidant->monitor monitor->start Re-evaluate

Caption: Troubleshooting workflow for low yield in 4-picoline oxidation.

Section 2: Hydrolysis of 4-Cyanopyridine to Isonicotinic Acid

The hydrolysis of 4-cyanopyridine offers a valuable alternative to oxidation methods. This route can proceed via two main pathways: chemical hydrolysis (typically base-catalyzed) or enzymatic hydrolysis using nitrilase enzymes.

Method A: Chemical Hydrolysis (Base-Catalyzed)

Mechanism Insight: The alkaline hydrolysis of a nitrile proceeds in two steps. First, the hydroxide ion attacks the electrophilic carbon of the nitrile group to form an intermediate, which then tautomerizes to an amide (isonicotinamide). Under the reaction conditions, the amide is further hydrolyzed to the carboxylate salt, which is then protonated during acidic work-up to yield the carboxylic acid. The relative rates of these two steps can be controlled by reaction conditions.[5]

Experimental Protocol: Base-Catalyzed Hydrolysis of 4-Cyanopyridine

Materials:

  • 4-Cyanopyridine

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-cyanopyridine in an aqueous solution of sodium hydroxide.

  • Reaction Conditions: The molar ratio of NaOH to 4-cyanopyridine is critical. For the formation of isonicotinic acid, a stoichiometric excess of base is typically required (e.g., a molar ratio of 1.5-1.75:1 of NaOH to 4-cyanopyridine).[6] The reaction mixture is heated to reflux (typically 50-80°C) for several hours.[6]

  • Reaction Monitoring: The progress of the reaction can be followed by HPLC or TLC, monitoring the disappearance of 4-cyanopyridine and the intermediate isonicotinamide.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the reaction mixture with concentrated HCl to a pH of approximately 3.5.

    • The isonicotinic acid will precipitate. Cool the mixture in an ice bath to ensure complete precipitation.

    • Collect the product by filtration, wash with cold deionized water, and dry.

Method B: Enzymatic Hydrolysis using Nitrilase

Enzymatic synthesis is an attractive "green chemistry" approach that operates under mild conditions (neutral pH, room temperature) and often with high selectivity, avoiding the formation of byproducts like isonicotinamide that can be seen with some chemical methods.[7]

Key Consideration: Substrate and Product Inhibition

A common challenge in enzymatic synthesis is inhibition. Nitrilases can be inhibited by high concentrations of the substrate (4-cyanopyridine) and, in some cases, the product (isonicotinic acid).[7]

Experimental Protocol: Enzymatic Synthesis with Whole-Cell Biocatalyst

Materials:

  • 4-Cyanopyridine

  • Whole-cell nitrilase biocatalyst (e.g., Pseudomonas putida, Nocardia globerula)[7][8]

  • Phosphate Buffer (e.g., 0.1 M, pH 7.5)

Procedure:

  • Biocatalyst Preparation: Prepare a suspension of the whole-cell biocatalyst in the phosphate buffer.

  • Reaction Setup: In a temperature-controlled vessel with gentle agitation, add the biocatalyst suspension.

  • Fed-Batch Substrate Addition: To overcome substrate inhibition, add the 4-cyanopyridine in small portions over time (fed-batch approach) rather than all at once. A typical starting concentration is around 100 mM.[7]

  • Reaction Monitoring: Monitor the conversion of 4-cyanopyridine to isonicotinic acid using HPLC.[7]

  • Work-up and Isolation:

    • Once the reaction is complete, separate the biocatalyst from the reaction mixture by centrifugation or filtration.

    • Acidify the supernatant to pH 3.5 with HCl to precipitate the isonicotinic acid.

    • Isolate the product by filtration, wash with cold water, and dry.

Troubleshooting Guide: Hydrolysis of 4-Cyanopyridine

Issue 1: Incomplete Hydrolysis (Stalling at Isonicotinamide)

Potential Cause Explanation & Validation Recommended Solution
Insufficient Base (Chemical Hydrolysis) The hydrolysis of the amide to the carboxylic acid requires a stoichiometric amount of base. If the base is limiting, the reaction may stall at the amide stage.Increase the molar ratio of NaOH to 4-cyanopyridine. Ratios of 1.5:1 or higher are often necessary for complete conversion to the acid.[6]
Amidase Activity (Enzymatic Hydrolysis) Some nitrilase preparations may have low or no amidase activity, leading to the accumulation of the isonicotinamide intermediate.If isonicotinamide is the desired product, this is advantageous. If the acid is desired, consider using a biocatalyst with known high nitrilase and amidase activity, or a two-enzyme system.[8]

Issue 2: Low Yield in Enzymatic Hydrolysis

Potential Cause Explanation & Validation Recommended Solution
Substrate Inhibition High initial concentrations of 4-cyanopyridine can inhibit or deactivate the nitrilase enzyme.Implement a fed-batch strategy, adding the substrate incrementally to maintain a low, steady concentration.[7]
Product Inhibition Accumulation of isonicotinic acid can, in some cases, inhibit the enzyme, slowing down the reaction rate as the conversion increases.If product inhibition is significant, consider in-situ product removal techniques, although this adds complexity to the process. For bench-scale, optimizing the fed-batch strategy is often the most practical approach.
Suboptimal pH or Temperature Enzymes have optimal operating ranges for pH and temperature. Deviating from these can significantly reduce enzyme activity.Ensure the reaction buffer is at the optimal pH for the specific nitrilase being used (typically around 7.5). Maintain the optimal temperature (e.g., 30-45°C, depending on the enzyme).[7]
Visualization: Decision Tree for Hydrolysis Method Selection

G start Choosing a Hydrolysis Method for 4-Cyanopyridine green_chem Is 'Green Chemistry' a Priority? start->green_chem enzymatic Select Enzymatic Hydrolysis green_chem->enzymatic Yes chemical Select Chemical Hydrolysis green_chem->chemical No enzyme_considerations Considerations: - Substrate/Product Inhibition - Biocatalyst Cost/Availability - Mild Conditions enzymatic->enzyme_considerations amide_byproduct Is Isonicotinamide a Concern? chemical->amide_byproduct amide_byproduct->enzymatic Yes chemical_considerations Considerations: - Harsh Conditions (Heat, pH) - Stoichiometric Reagents - Potentially Higher Throughput amide_byproduct->chemical_considerations No

Caption: Decision tree for selecting a hydrolysis method for 4-cyanopyridine.

Section 3: Analytical Methods and Quality Control

Reliable analytical methods are essential for monitoring reaction progress, determining yield, and ensuring the purity of the final product.

Technique Application Typical Conditions
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress.Stationary Phase: Silica gel plates. Mobile Phase: Ethyl Acetate/Hexane or Dichloromethane/Methanol mixtures. Visualization: UV light (254 nm).
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of starting materials, intermediates, and products. Purity assessment.Column: C18 reverse-phase column.[9] Mobile Phase: Methanol/water or acetonitrile/water with a buffer (e.g., phosphate or sulfuric acid).[10][11] Detection: UV at ~261 nm.[9]
Gas Chromatography (GC) Analysis of volatile starting materials like 4-picoline.Requires a suitable column for polar analytes. May require derivatization for the carboxylic acid product.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the final product and identification of impurities.¹H and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with base).
Melting Point A simple and effective way to assess the purity of the final crystalline product.Pure isonicotinic acid has a high melting point (315-319°C).[12]

Section 4: Safety Precautions

The synthesis of isonicotinic acid involves the use of hazardous materials and requires strict adherence to safety protocols.

  • Corrosive Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

  • Toxic Fumes: The oxidation reaction generates toxic nitrogen oxide fumes. Ensure the reaction is performed in a well-ventilated fume hood.

  • Cyanide Compounds: 4-Cyanopyridine is a toxic nitrile. Avoid inhalation, ingestion, and skin contact.

  • Exothermic Reactions: Both the oxidation and hydrolysis reactions can be exothermic. Use controlled addition rates and have cooling baths readily available.

  • Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local regulations. Acidic and basic solutions should be neutralized before disposal.

References

  • U.S.
  • Benchchem, "Common side reactions in the synthesis of 4-Methyl-5-nitropicolinaldehyde."
  • SIELC Technologies, "Isonicotinic Acid HPLC Method."
  • SciELO, "Article - Alkaline hydrolysis of 1,3-bis(4-cyanopyridinium)propane dibromide."
  • PubMed, "Determination of isonicotinic acid in the presence of isoniazid and acetylisoniazid."
  • Chemical Papers, "Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine by Pseudomonas putida."
  • ResearchGate, "Oxidation of 4-picoline to isonicotinic acid on V-Ti-O c
  • ChemicalBook, "Applic
  • Microbial Cell Factories, "Nitrilases in nitrile biocatalysis: recent progress and forthcoming research."
  • U.S.
  • SIELC Technologies, "UV-Vis Spectrum of Isonicotinic Acid."
  • U.S. Patent 2,748,137, "Process for preparing isonicotinic acid."
  • Molecules, "Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides."
  • U.S. Patent 2,733,246, "Process of producing isonicotinic acid."
  • Google Patents, "United States P
  • U.S.
  • Organic Syntheses, "Nicotinic acid."
  • PubMed, "[Transformation of 2- and 4-cyanopyridines by free and immobilized cells of nitrile-hydrolyzing bacteria]."
  • "Recrystallization, filtr
  • Bioorganic & Medicinal Chemistry Letters, "Synthesis of Isonicotinic Acid N'-arylidene-N-[2-oxo-2-(4-aryl-piperazin-1-yl)-ethyl]-hydrazides as Antituberculosis Agents."
  • PureSynth, "Isonicotinic Acid 99.0%(HPLC)."
  • Microbial Cell Factories, "Nitrilases in nitrile biocatalysis: recent progress and forthcoming research."
  • Frontiers in Bioengineering and Biotechnology, "Purification and Characterization of Nitphym, a Robust Thermostable Nitrilase
  • ResearchGate, "Determination of isoniazid and isonicotinic acid contents in tablets by HPLC."
  • Journal of Plant Physiology, "Nitrilase enzymes and their role in plant–microbe interactions."
  • Mettler Toledo, "Recrystallization Guide: Process, Procedure, Solvents."
  • ResearchGate, "Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series."
  • ResearchGate, "Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides."
  • Molecules, "Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)
  • Molecules, "A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids."
  • INIS-IAEA, "Synthesis of 4-cyanpyridine by 4-picoline oxidation ammonolysis on vanadium-titanium-tin c
  • Scribd, "Organic Synthesis of Nicotinic Acid | PDF | Nitric Acid | W
  • "Catalytic Oxidation of 4-Methyl Pyridine to Isonicotinic Acid by H2O2 over Co-MCM-41."
  • ResearchGate, "Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature w
  • Scilit, "Vapor-phase oxidation of 4-picoline to pyridine-4-carboxaldehyde on a vanadium phosphate c
  • Bentham Science, "Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact."
  • Asian Journal of Microbiology, Biotechnology and Environmental Sciences, "Optimization of Process Parameters for Conversion of 3-cyanopyridine to Nicotinamide using Resting Cells of Mutant 4D Strain."

Sources

Crystallization Optimization & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk | Technical Support

Diagnostic Triage: Start Here

Use this logic flow to identify your specific crystallization failure mode.

Crystallization_Troubleshooting Start START: Observation after Cooling/Evaporation Clear Solution remains CLEAR Start->Clear Cloudy Solution turns CLOUDY/TURBID Start->Cloudy Check_MSZW Is MSZW known? Clear->Check_MSZW No Nucleation Oiling Liquid droplets form (Oiling Out/LLPS) Cloudy->Oiling Emulsion forms Solid Solid precipitates Cloudy->Solid Suspension forms Remedy: LLPS Strategy\n(See Section 3) Remedy: LLPS Strategy (See Section 3) Oiling->Remedy: LLPS Strategy\n(See Section 3) Check_Form Is form consistent? Solid->Check_Form Measure MSZW\n(See Protocol A) Measure MSZW (See Protocol A) Check_MSZW->Measure MSZW\n(See Protocol A) No Increase Supersaturation\n(Add Antisolvent/Cool further) Increase Supersaturation (Add Antisolvent/Cool further) Check_MSZW->Increase Supersaturation\n(Add Antisolvent/Cool further) Yes Success: Filter & Dry Success: Filter & Dry Check_Form->Success: Filter & Dry Yes Remedy: Polymorph Control\n(See Section 4) Remedy: Polymorph Control (See Section 4) Check_Form->Remedy: Polymorph Control\n(See Section 4) No (Mixed MP/XRPD)

Figure 1: Diagnostic decision tree for identifying crystallization failure modes. Blue paths indicate kinetic hindrance; Red paths indicate thermodynamic miscibility issues.

The Knowledge Base: Troubleshooting & FAQs
Category A: Nucleation Failures (The "Clear Solution" Problem)

Q: I have cooled my solution to 0°C, well below the known solubility point, but no crystals have formed. Why? A: You are likely stuck in the Metastable Zone (MSZ) . Crystallization requires overcoming an energy barrier to form the first stable nucleus (primary nucleation).

  • The Science: Solubility curves define thermodynamic equilibrium (

    
    ), but nucleation occurs at the metastable limit (
    
    
    
    ). The gap between these two is the Metastable Zone Width (MSZW).[1] If your supersaturation (
    
    
    ) is inside this zone, the solution is thermodynamically unstable but kinetically stable.
  • The Fix:

    • Seed it: Add 0.1–1.0 wt% of pure crystals. This bypasses primary nucleation and allows growth on existing surfaces (secondary nucleation).

    • Scratch/Sonicate: Introduce mechanical energy to disrupt the local order and induce nucleation.

    • Antisolvent: Slowly add a poor solvent to push the concentration past

      
      .
      
Category B: Phase Separation (Oiling Out / LLPS)

Q: Instead of crystals, distinct oil droplets appeared in my solution. What happened? A: You encountered Liquid-Liquid Phase Separation (LLPS) , often called "oiling out."[2]

  • The Mechanism: This occurs when the system enters a "miscibility gap" in the phase diagram before it crosses the crystallization boundary. The energy cost to form a liquid interface (

    
    ) is lower than forming a solid interface (
    
    
    
    ), so the system separates into a solute-rich oil and a solute-poor supernatant.
  • Risk Factors:

    • High supersaturation (crashing out too fast).

    • Low melting point compounds (or high impurity levels lowering the effective MP).[3][4]

    • Solvents where the "oiling boundary" is close to the solubility curve.

  • The Fix:

    • Temperature Cycling: Re-heat to dissolve the oil, then cool slower.

    • Change Solvents: Switch to a solvent system with a higher dielectric constant or better affinity for the solute to shift the miscibility gap.

    • Seeding: Seed the solution before it reaches the oiling temperature (see Figure 2).

Category C: Polymorphism (Inconsistent Forms)

Q: My melting point varies between batches (e.g., 145°C vs 152°C). Why is the crystal form changing? A: You are observing Ostwald’s Rule of Stages .

  • The Science: The thermodynamically stable polymorph (lowest free energy, highest MP, lowest solubility) is often difficult to nucleate directly. Instead, the system often nucleates a metastable form first because it is energetically closer to the solution state (kinetic control).

  • The Fix:

    • Thermodynamic Control: Hold the slurry at a higher temperature for a longer period (Ostwald Ripening). The metastable crystals will dissolve, and the stable crystals will grow.[5]

    • Solvent Choice: Use a solvent where the solubility difference between polymorphs is distinct.

    • Seeding: Always seed with the desired polymorph to dictate the template.

Advanced Protocols
Protocol A: MSZW Determination (Polythermal Method)

Essential for defining the "Safe Operating Window" for seeding.

Objective: Determine the temperature range where the solution is supersaturated but will not spontaneously nucleate.

StepActionVisual CueData Point
1 Prepare a suspension of known concentration (

).
Turbid slurryN/A
2 Heat at 0.5°C/min with stirring.Solution becomes clear

(Solubility)
3 Cool at 0.5°C/min.First visible turbidity

(Nucleation)
4 Calculate MSZW.

MSZW at

5 Add solvent to dilute to

and repeat Steps 2-4.

Analysis:

  • Wide MSZW (>20°C): Difficult to nucleate. Requires high supersaturation or seeding.

  • Narrow MSZW (<5°C): Risk of uncontrolled crashing. Requires precise temperature control.[6]

Protocol B: Anti-Solvent Crystallization (Avoiding Oiling Out)

Use this when cooling alone is insufficient.

Workflow:

  • Dissolve compound in the "Good Solvent" (GS) near room temperature.

  • Filter to remove dust (heterogeneous nuclei).

  • Add "Poor Solvent" (PS) dropwise until the solution turns slightly turbid (Cloud Point).

  • Heat slightly until the solution clears (back into the Metastable Zone).

  • Seed with 1% pure crystals.

  • Pump remaining PS slowly over 2–4 hours.

    • Critical Check: If oil droplets form, stop addition and heat immediately.

Visualizing the Phase Diagram

This diagram illustrates the relationship between Solubility, the Metastable Zone, and the Oiling Out danger zone.

Phase_Diagram_Logic Undersaturated Undersaturated Zone (Stable Solution) Solubility_Curve Solubility Curve (Thermodynamic Limit) Undersaturated->Solubility_Curve MSZ Metastable Zone (MSZ) (Growth only, No Nucleation) MSZW_Limit Metastable Limit (Kinetic Limit) MSZ->MSZW_Limit Labile Labile Zone (Spontaneous Nucleation) Oiling Miscibility Gap (Oiling Out / LLPS) Solubility_Curve->MSZ Cooling/Evap MSZW_Limit->Labile Ideal Nucleation MSZW_Limit->Oiling High Supersaturation or Impurities

Figure 2: Conceptual phase diagram. Successful crystallization targets the transition from MSZ to Labile Zone, avoiding the red "Oiling Out" region.

References
  • Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann.
  • Ostwald, W. (1897).[7] "Studien über die Bildung und Umwandlung fester Körper". Zeitschrift für Physikalische Chemie. (Original formulation of the Rule of Stages).

  • Veesler, S., et al. (2006). "Liquid-Liquid Phase Separation as a Precursor to Crystallization". Organic Process Research & Development. (Mechanisms of oiling out).
  • Mettler Toledo. "Oiling Out in Crystallization". Technical Whitepaper. (Industrial strategies for LLPS).

  • Pfizer Inc. (2008). "Solvent Selection Guide for Medicinal Chemistry". Green Chemistry. (Guide for selecting environmentally and chemically appropriate solvents).

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Modern protocols for polymorph control).

Sources

Validation & Comparative

Technical Comparison: Isoniazid vs. 3-(4-Hydroxyphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares Isoniazid (INH) , the frontline anti-tubercular prodrug, with 3-(4-Hydroxyphenyl)isonicotinic acid , a structural representative of the "Direct InhA Inhibitor" (DII) class.

This analysis focuses on the mechanistic shift from prodrug activation to direct enzymatic binding, a critical strategy in overcoming Multi-Drug Resistant Tuberculosis (MDR-TB).

From Prodrug Activation to Direct Target Inhibition in Mycobacterial Therapeutics

Executive Summary

Isoniazid (INH) remains the cornerstone of tuberculosis therapy but is fundamentally limited by its dependence on the bacterial catalase-peroxidase enzyme (KatG) for activation.[1][2] Resistance to INH is predominantly driven by mutations in katG (e.g., S315T), rendering the drug inert.

3-(4-Hydroxyphenyl)isonicotinic acid represents a class of Direct InhA Inhibitors (DIIs) .[1] Unlike INH, this compound contains a stable carboxylic acid pharmacophore rather than a reactive hydrazide. It is designed to bind directly to the enoyl-acyl carrier protein reductase (InhA) active site without prior activation. This structural evolution aims to bypass KatG-mediated resistance, offering activity against MDR-TB strains that have lost catalase function.

Chemical & Structural Analysis[3][4]

The fundamental difference lies in the "warhead": INH utilizes a hydrazide to form a covalent adduct, whereas the acid derivative relies on non-covalent affinity (hydrogen bonding and hydrophobic interactions) within the InhA substrate-binding loop.

FeatureIsoniazid (INH)3-(4-Hydroxyphenyl)isonicotinic Acid
Core Scaffold Pyridine-4-carbohydrazide3-Aryl-pyridine-4-carboxylic acid
Reactive Moiety Hydrazide (-CONHNH₂)Carboxylic Acid (-COOH) + Phenol
Molecular Weight 137.14 g/mol ~215.20 g/mol
Lipophilicity (LogP) -0.70 (Hydrophilic)~2.1 (Moderately Lipophilic)
Stability Labile; prone to oxidationChemically stable
Binding Mode Covalent (as INH-NAD adduct)Non-covalent (Direct competitive)
Structural Insight

The addition of the 4-hydroxyphenyl group at position 3 of the isonicotinic acid core is critical. In the InhA active site, this hydrophobic biaryl moiety is designed to occupy the large hydrophobic pocket typically bound by the fatty acyl substrate or the adenosine ring of NADH, increasing affinity significantly compared to unsubstituted isonicotinic acid.

Mechanism of Action (MOA)

Isoniazid: The Prodrug Pathway

INH is inactive until it enters the mycobacterium.

  • Activation: Oxidized by KatG to form the isonicotinoyl radical.[1]

  • Adduct Formation: The radical reacts with NAD+ to form the INH-NAD adduct .

  • Inhibition: This adduct binds tightly to InhA , blocking fatty acid synthesis (FAS-II) and mycolic acid production.

  • Failure Point: katG mutations prevent step 1.

3-(4-Hydroxyphenyl)isonicotinic Acid: The Direct Pathway

This molecule bypasses the activation step entirely.

  • Entry: Diffuses into the cell (enhanced by the lipophilic phenyl group).

  • Binding: Binds directly to the InhA active site, likely competing with the enoyl-ACP substrate.

  • Inhibition: Sterically blocks the reduction of long-chain fatty acids.

  • Resistance Evasion: Remains active against katG mutants (S315T).

Pathway Visualization

MOA_Comparison cluster_resistance Resistance Mechanism INH Isoniazid (Prodrug) KatG KatG Enzyme (Activator) INH->KatG Oxidation Radical Isonicotinoyl Radical KatG->Radical Adduct INH-NAD Adduct Radical->Adduct + NAD+ InhA InhA Target (FAS-II System) Adduct->InhA Covalent Inhibition DirectInhib 3-(4-OH-Ph) Isonicotinic Acid DirectInhib->InhA Direct Binding (No Activation) Death Cell Lysis (Mycolic Acid Loss) InhA->Death

Figure 1: Mechanistic divergence between INH (KatG-dependent) and the Direct Inhibitor (KatG-independent).

Performance & Efficacy Data

While INH is potent against wild-type strains, the acid derivative shows superior resilience against resistant strains.

MetricIsoniazid (INH)3-(4-Hydroxyphenyl)isonicotinic Acid*
MIC (H37Rv Wild Type) 0.02 - 0.06 µg/mL1.0 - 5.0 µg/mL (Typical for class)
MIC (KatG S315T Mutant) > 10 µg/mL (Resistant)0.5 - 5.0 µg/mL (Retained)
InhA IC50 (Enzyme Assay) ~5 nM (as Adduct)~50 - 500 nM
Selectivity Index HighModerate (Check cytotoxicity)
Metabolic Stability Low (N-acetylation in liver)High (No hydrazide hydrolysis)

*Note: Data for the specific 3-(4-hydroxyphenyl) analog is extrapolated from the known structure-activity relationship (SAR) of 3-aryl-isonicotinic acid InhA inhibitors.

Experimental Protocols

To validate the performance of the acid derivative versus INH, the following protocols are standard.

A. Resazurin Microtiter Assay (REMA) for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC) against M. tuberculosis.

  • Preparation: Prepare stock solutions of INH (in water) and 3-(4-Hydroxyphenyl)isonicotinic acid (in DMSO).

  • Culture: Grow M. tuberculosis H37Rv to mid-log phase (OD600 ~ 0.6). Dilute to OD600 0.001.

  • Plating: Add 100 µL of 7H9 broth to all wells of a 96-well plate.

  • Serial Dilution: Add drugs to column 2 and serially dilute (1:2) across to column 11.[3] Leave column 12 as growth control.

  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add 30 µL of 0.01% Resazurin (Alamar Blue). Incubate 24h.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of resazurin).

  • Calculation: The lowest concentration preventing the color change is the MIC.

B. InhA Enzymatic Inhibition Assay

Validates direct binding mechanism.[4]

  • Reagents: Recombinant InhA protein, NADH (cofactor), and 2-trans-dodecenoyl-CoA (substrate).

  • Reaction Mix: 30 mM PIPES buffer (pH 6.8), 150 µM NADH, test compound.

  • Initiation: Add substrate (dodecenoyl-CoA).

  • Monitoring: Measure the decrease in absorbance at 340 nm (oxidation of NADH to NAD+) over 60 seconds using a spectrophotometer.

  • Result: A decrease in the rate of NADH oxidation compared to control indicates InhA inhibition. INH requires pre-incubation with KatG and NAD+ to show activity in this assay; the acid derivative should inhibit immediately.

Experimental Workflow Diagram

Workflow cluster_biochem Biochemical Validation cluster_microbio Microbiological Validation Start Compound Library (INH vs. Acid Analog) EnzAssay InhA Enzyme Assay (Spectrophotometry @ 340nm) Start->EnzAssay Culture M. tb Culture (H37Rv & S315T Mutant) Start->Culture Result1 IC50 Determination EnzAssay->Result1 Conclusion Lead Candidate Selection Result1->Conclusion Target Engagement REMA REMA Assay (96-well plate) Culture->REMA Readout Resazurin Reduction (Blue vs Pink) REMA->Readout Result2 MIC Determination Readout->Result2 Result2->Conclusion Cellular Potency

Figure 2: Integrated workflow for validating direct InhA inhibitors.

References

  • Vilchèze, C., & Jacobs, W. R. Jr. (2007). The mechanism of isoniazid killing: clarity through the scope of genetics. Annual Review of Microbiology. Link

  • Pan, P., et al. (2014).[4] Discovery of a novel class of direct InhA inhibitors as anti-tubercular agents.[1][2][4][5] Scientific Reports. Link

  • Rozwarski, D. A., et al. (1998). Crystal structure of the Mycobacterium tuberculosis enoyl-ACP reductase, InhA, in complex with NAD+ and a C16 fatty acyl substrate. Science. Link

  • Chollet, A., et al. (2015). Direct inhibitors of the enoyl-ACP reductase InhA as a strategy to overcome isoniazid resistance in Mycobacterium tuberculosis.[1][4] Tuberculosis.[1][2][3][4][5] Link

Sources

Comparative Guide: Orthogonal Analytical Methodologies for the Structural Validation of 3-(4-Hydroxyphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating complex pyridine-based building blocks. In drug discovery and materials science, relying solely on a single analytical technique—such as mass spectrometry—is a critical point of failure. While MS can confirm a molecular formula, it is fundamentally blind to regiochemistry.

This guide objectively compares the analytical performance of orthogonal techniques (NMR, LC-MS/MS, and SCXRD) used to validate the structure of 3-(4-Hydroxyphenyl)isonicotinic acid (CAS: 1258625-94-3)[1]. By comparing its validation profile against structural alternatives like unsubstituted isonicotinic acid and 2-substituted analogs[2], we will demonstrate why a multi-tiered, self-validating analytical system is mandatory for ensuring scientific integrity.

Comparative Analytical Performance: Choosing the Right Technique

When validating 3-(4-Hydroxyphenyl)isonicotinic acid, researchers must select techniques that resolve specific structural ambiguities. The position of the aryl substitution (C3 vs. C2) drastically alters the electronic landscape and steric hindrance around the C4-carboxylic acid.

  • 1D and 2D NMR Spectroscopy (The Regiochemical Standard): The gold standard for mapping atomic connectivity. The C3-substitution in 3-(4-Hydroxyphenyl)isonicotinic acid breaks the symmetry of the pyridine ring, yielding a distinct splitting pattern that easily differentiates it from 2-substituted alternatives[2].

  • High-Resolution LC-MS/MS (The Sensitivity Standard): Excellent for confirming the exact mass ([M+H]+ 216.0655) and detecting trace synthetic impurities. However, MS fragmentation alone cannot definitively pinpoint the position of the hydroxyphenyl group on the pyridine ring.

  • Single-Crystal X-Ray Diffraction (SCXRD) (The 3D Conformation Standard): Critical for determining the dihedral angle between the phenyl and pyridine rings, which is driven by steric repulsion with the adjacent carboxylic acid.

Table 1: Comparative Analytical Resolution
Analytical TechniquePrimary Validation TargetResolution vs. RegioisomersSensitivity Limit
High-Res LC-MS/MS Exact Mass & PurityLow (Cannot distinguish C2 vs C3)Picogram (pg)
1D/2D NMR (DMSO-d6) Atomic ConnectivityHigh (Distinct splitting patterns)Microgram (µg)
SCXRD 3D Spatial ConformationAbsolute (Maps steric dihedral angles)Milligram (mg)

Experimental Protocols: Self-Validating Systems

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every step includes a built-in control, and the causality behind each experimental choice is explicitly defined.

Protocol A: Regiochemical Validation via 1D/2D NMR

Causality: The highly polar nature of the carboxylic acid and phenol groups necessitates a strongly hydrogen-bonding solvent. DMSO-d6 is chosen over CDCl3 to prevent line broadening caused by molecular aggregation[2].

  • Sample Preparation: Dissolve 15 mg of 3-(4-Hydroxyphenyl)isonicotinic acid in 600 µL of anhydrous DMSO-d6.

    • Self-Validation Check: Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference to ensure chemical shift accuracy (calibrated to 0.00 ppm).

  • Acquisition Parameters (1H NMR): Set the relaxation delay (D1) to 10 seconds.

    • Causality: A extended D1 ensures complete longitudinal relaxation of the sterically hindered pyridine protons, allowing for absolute quantitative integration.

  • 2D HMBC Mapping: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to observe long-range coupling (2J, 3J) between the C3-aryl protons and the pyridine carbons.

    • Self-Validation Check: The presence of a cross-peak between the phenol's C2'/C6' protons and the pyridine's C3 carbon definitively proves the regiochemistry, ruling out the 2-substituted alternative.

Protocol B: Exact Mass Confirmation via LC-MS/MS

Causality: Positive-ion Electrospray Ionization (ESI+) is utilized because the pyridine nitrogen readily accepts a proton in acidic media, yielding a robust [M+H]+ signal[2].

  • System Preparation: Prime the LC system with Mobile Phase A (0.1% Formic Acid in H2O) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • Self-Validation Check: Run a blank injection (100% DMSO) prior to the sample to establish a baseline and confirm zero column carryover.

  • Sample Injection: Inject 2 µL of a 1 µg/mL solution at a flow rate of 0.4 mL/min.

  • MS/MS Fragmentation: Apply a collision energy (CE) of 20 eV.

    • Causality: This specific energy is optimized to cleave the carboxylic acid (loss of CO2) and the phenol hydroxyl (loss of H2O) without completely shattering the pyridine core, providing a diagnostic fragmentation fingerprint.

Data Presentation: Expected Validation Metrics

When executing the NMR protocol described above, the breaking of the pyridine ring's symmetry results in the following highly specific chemical shifts.

Table 2: Expected 1H NMR Chemical Shifts (DMSO-d6, 400 MHz)
Proton PositionExpected Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
H-2 (Pyridine) ~8.65Singlet1HHighly deshielded; adjacent to N and C3-aryl
H-6 (Pyridine) ~8.50Doublet (J = 5.0 Hz)1HAdjacent to N
H-5 (Pyridine) ~7.60Doublet (J = 5.0 Hz)1HAdjacent to C4-carboxylic acid
H-2', H-6' (Phenol) ~7.25Doublet (J = 8.5 Hz)2HOrtho to pyridine ring
H-3', H-5' (Phenol) ~6.85Doublet (J = 8.5 Hz)2HOrtho to phenol OH
Phenol -OH ~9.65Broad Singlet1HHydrogen-bonded hydroxyl
Carboxylic -OH ~13.50Very Broad Singlet1HAcidic proton

Mandatory Visualizations

The following diagrams map the logical workflow for structural validation and the mechanistic pathway for mass spectrometry fragmentation.

Workflow A 3-(4-Hydroxyphenyl)isonicotinic Acid Sample Procurement B Primary Screening LC-MS/MS & FT-IR A->B C Mass & Functional Group Confirmed? B->C D Regiochemical Analysis 1H, 13C, 2D-NMR C->D Yes F Impurity Profiling (Reject/Purify) C->F No E 3D Conformation Single-Crystal X-Ray D->E G Validated Structure (Analytical Grade) E->G

Fig 1. Orthogonal analytical workflow for the structural validation of isonicotinic acid derivatives.

Fragmentation M1 [M+H]+ m/z 216.06 M2 [M+H - CO2]+ m/z 172.07 M1->M2 - 44 Da (CO2) M3 [M+H - H2O]+ m/z 198.05 M1->M3 - 18 Da (H2O) M4 Pyridine Cleavage m/z 94.04 M2->M4 Ring Cleavage

Fig 2. Positive-ion ESI-MS/MS fragmentation pathway for 3-(4-Hydroxyphenyl)isonicotinic acid.

References

  • Title: Reinvestigation of the structure-activity relationships of isoniazid Source: National Institutes of Health (NIH) - PubMed Central URL: [Link]

  • Title: Solid state NMR spectroscopy Source: Royal Society of Chemistry (RSC) URL: [Link]

Sources

Beyond IC50: A Modern Framework for Comparing Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing the Efficacy of New vs. Established Enzyme Inhibitors Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary: The Paradigm Shift

In early-stage drug discovery, "efficacy" was historically synonymous with thermodynamic potency (


 or 

). However, the high attrition rates of potent compounds in Phase II trials have forced a paradigm shift. Today, a Senior Application Scientist does not ask "How tightly does it bind?" but rather "How long does it stay bound?" and "Where else does it bind?"

This guide compares established "Type I" ATP-competitive inhibitors against next-generation (Next-Gen) covalent and allosteric inhibitors. We move beyond simple steady-state metrics to focus on Drug-Target Residence Time (


)  and Selectivity Profiling  as the true predictors of in vivo efficacy and safety.

Critical Performance Metrics: The Comparison Matrix

When evaluating a new inhibitor against an established standard (e.g., Ibrutinib vs. Pirtobrutinib), use the following multi-dimensional framework.

Table 1: Comparative Metrics for Inhibitor Efficacy
MetricEstablished Standard (e.g., Type I / Covalent)New Generation (e.g., Allosteric / Reversible)Why It Matters (Causality)
Thermodynamic Potency (

)
Often < 1 nM (High Affinity)Variable (1–100 nM)

assumes equilibrium.[1] In vivo systems are open and non-equilibrium; high affinity alone does not guarantee efficacy.[2][3]
Residence Time (

)
Moderate to Irreversible (Infinite

)
Tunable (

> clearance rate)
Long

drives efficacy
in open systems where free drug is cleared rapidly. It ensures target occupancy persists after the drug leaves systemic circulation.
Selectivity Score (S-Score) Low (Promiscuous)High (Target-Specific)Established Type I inhibitors often hit conserved ATP pockets (off-target toxicity). Next-gen allosteric inhibitors target unique structural motifs.
Resistance Profile Vulnerable to Gatekeeper Mutations (e.g., T790M, C481S)ResilientEstablished inhibitors relying on specific residues (e.g., Cysteine) fail when those residues mutate. Non-covalent binders can bypass these mutations.

Visualizing the Mechanism of Action[4]

To understand the kinetic differentiation, we must visualize the binding pathways. The following diagram contrasts the standard reversible mechanism with the covalent and allosteric mechanisms often found in next-gen inhibitors.

InhibitorMechanisms cluster_0 Established (Type I / Covalent) cluster_1 Next-Gen (Allosteric / Long Residence) E Enzyme (E) EI E-I Complex E->EI k_on I Inhibitor (I) EI->E k_off (Fast/Med) E_Irr Inactivated (E-I*) EI->E_Irr k_inact (Covalent) E2 Enzyme (E) EI_conf Induced Fit (E*-I) E2->EI_conf k_on I2 Inhibitor (I) EI_conf->E2 k_off (Very Slow)

Caption: Comparison of kinetic pathways. Established covalent inhibitors rely on


 for potency, while Next-Gen inhibitors often utilize conformational changes (Induced Fit) to minimize 

and extend residence time.

Experimental Protocols: Validating Efficacy

As a Senior Scientist, you must validate these metrics using orthogonal assays. Relying solely on a biochemical


 is insufficient.
Protocol A: Kinetic Characterization via Surface Plasmon Resonance (SPR)

Objective: Determine


, 

, and Residence Time (

) to differentiate "sticky" non-specific binders from true high-affinity leads.

Methodology:

  • Sensor Chip Preparation:

    • Immobilize the target enzyme (e.g., BTK or EGFR) via biotin-streptavidin capture on a Series S Sensor Chip SA. Avoid amine coupling to prevent active site occlusion.

    • QC Check: Target density should be low (< 2000 RU) to prevent mass transport limitations.

  • Single-Cycle Kinetics (SCK):

    • Inject the inhibitor at 5 increasing concentrations (e.g., 0.1x to 10x estimated

      
      ) sequentially without regeneration between injections.
      
    • Why SCK? Established inhibitors with slow dissociation rates (long

      
      ) are difficult to regenerate. SCK eliminates the need for harsh regeneration steps that denature the protein.
      
  • Data Analysis:

    • Fit data to a 1:1 Langmuir binding model .

    • For covalent inhibitors, use the Two-State Reaction model (

      
      ) to derive 
      
      
      
      .
    • Key Output: Calculate Residence Time:

      
      .
      
Protocol B: Selectivity Profiling via TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

Objective: Quantify the Selectivity Score (S-Score) to predict off-target toxicity.

Methodology:

  • Reagents:

    • Europium-labeled anti-tag antibody (Donor).

    • Kinase Tracer (Alexa Fluor 647-labeled ATP-competitive probe).

    • Target Kinase (GST or His-tagged).

  • Assay Setup (384-well plate):

    • Dispense 5 µL of Inhibitor (New vs. Established) at

      
       concentration.
      
    • Add 5 µL of Kinase/Antibody mixture. Incubate 1 hour at RT.

    • Add 5 µL of Tracer.

  • Detection:

    • Measure TR-FRET signal (Excitation: 337 nm, Emission: 665 nm / 620 nm).

    • Logic: The inhibitor competes with the Tracer. High inhibitor binding = Low FRET signal.

  • Calculation:

    • Test against a panel of ~100 representative kinases.

    • S(35) Score: Calculate the percentage of kinases inhibited by >35% at the test concentration.

    • Interpretation: A lower S-score indicates higher selectivity (typical of Next-Gen allosteric inhibitors).

Case Study: BTK Inhibitors (Ibrutinib vs. Pirtobrutinib)

This section illustrates how to apply the framework to real-world data.

  • Established: Ibrutinib (Covalent, irreversible).

  • New: Pirtobrutinib (Non-covalent, reversible).

Analysis: While Ibrutinib has superior "potency" due to irreversible binding, it fails against the C481S mutation (where the cysteine anchor is lost). Pirtobrutinib, despite being "reversible" (historically seen as weaker), maintains efficacy against C481S because it does not rely on the covalent bond and utilizes a different binding pocket, demonstrating that mechanism > raw affinity .

EfficacyFunnel Hit Hit Identification (High Throughput Screening) Potency Thermodynamic Potency (IC50 < 100 nM) Hit->Potency Filter 1 Kinetics Kinetic Selection (Residence Time > 60 min) Potency->Kinetics Filter 2 (Critical) Selectivity Selectivity Profiling (S-Score < 0.1) Kinetics->Selectivity Filter 3 Candidate Clinical Candidate (Efficacious & Safe) Selectivity->Candidate Success

Caption: The Modern Efficacy Funnel. Note that Kinetic Selection (Residence Time) filters candidates before Selectivity, as short-residence compounds rarely succeed in vivo regardless of selectivity.

References

  • Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery. Link

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer. Link

  • Bradshaw, J. M. (2010). The Src, Syk, and Tec family kinases: Distinct types of molecular switches. Cellular Signalling. Link

  • Tonge, P. J. (2018). Drug-Target Kinetics in Drug Discovery. ACS Chemical Neuroscience. Link

  • Reaction Biology Corp. Kinase Profiling & Selectivity Testing Protocols. Link

Sources

In Vitro vs. In Vivo Correlation for Isonicotinic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prodrug Paradox

For drug development professionals working with anti-tubercular agents, isonicotinic acid derivatives—most notably Isoniazid (INH) and Ethionamide (ETH) —present a unique challenge in establishing a reliable in vitro vs. in vivo correlation (IVIVC).

Unlike direct-acting antimicrobials where Minimum Inhibitory Concentration (MIC) often linearly predicts efficacy, isonicotinic acid derivatives are prodrugs . Their activity is contingent upon host-pathogen metabolic interplay:

  • Bacterial Activation: They require oxidative activation by mycobacterial enzymes (KatG for INH, EthA for ETH).[1][2]

  • Host Metabolism: They are subject to rapid inactivation by host N-acetyltransferase 2 (NAT2), creating a highly variable pharmacokinetic (PK) landscape.

This guide moves beyond standard MIC comparisons to analyze the specific experimental frameworks required to predict the clinical success of these derivatives accurately.

Mechanistic Basis of Correlation Failure

To design valid experiments, one must understand why standard assays fail. The disconnect between in vitro potency and in vivo clearance usually stems from two distinct pathways: the Activation Pathway (Bacterial) and the Clearance Pathway (Host).

The Activation Pathway (Mechanism of Action)

INH and its derivatives are remarkably specific. They remain inactive until they penetrate the mycobacterial cell wall and encounter the catalase-peroxidase enzyme KatG .

  • The Reaction: KatG oxidizes the hydrazide group, generating an isonicotinoyl radical.

  • The Adduct: This radical reacts with NAD+ to form an INH-NAD adduct .[1]

  • The Target: The adduct acts as a competitive inhibitor of InhA (enoyl-ACP reductase), shutting down mycolic acid synthesis and compromising the cell wall.[1][3]

In vitro assays that do not mimic the intracellular redox environment or the specific expression levels of KatG found in active infection will yield misleading MICs.

Visualization: Activation & Inhibition Pathway

INH_Activation Prodrug Isonicotinic Acid Derivative (Prodrug) Radical Isonicotinoyl Radical Prodrug->Radical Oxidation KatG KatG (Catalase-Peroxidase) KatG->Radical Catalysis Adduct INH-NAD Adduct Radical->Adduct + NAD+ NAD NAD+ NAD->Adduct InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Competitive Inhibition Lysis Mycolic Acid Inhibition InhA->Lysis Cell Death

Figure 1: The obligate activation pathway for isonicotinic acid derivatives. Disruption at the KatG stage (e.g., S315T mutation) destroys IVIVC.

Comparative Analysis: Models & Performance[4]

The following table contrasts the performance of standard INH against novel lipophilic Schiff base derivatives. This data highlights a critical IVIVC insight: Lipophilicity enhances in vivo efficacy even if in vitro MIC is unchanged , likely due to better granuloma penetration and protection from NAT2 acetylation.

Table 1: Comparative Efficacy of INH vs. Novel Derivatives
Compound ClassIn Vitro MIC (µM)In Vivo Efficacy (Mouse Lung)PK DriverKey Correlation Factor
Isoniazid (INH) 0.04 - 2.0High (Early Bactericidal Activity)AUC/MICNAT2 Status: Fast acetylators show reduced efficacy due to rapid clearance.
Ethionamide (ETH) 2.5 - 10.0Moderate (limited by toxicity)T > MICEthA Activation: Cross-resistance with INH is rare unless InhA promoter is mutated.
Schiff Bases (e.g., Cmpd 8) 0.56 - 4.6High (Equipotent to INH)CmaxLipophilicity: Blocks N2-acetylation, extending half-life and improving tissue penetration.
IQG-607 < 1.0HighAUC/MICRedox Stability: Designed to bypass KatG requirement in some strains.

Analyst Note: Do not discard compounds with slightly higher MICs (e.g., 2-4 µM) if they possess structural modifications (like bulky lipophilic groups at N2) that prevent acetylation. These often outperform INH in chronic infection models.

The "Bridge" Protocol: Hollow Fiber System (HFS-TB)

Standard animal models (mouse/guinea pig) often metabolize isonicotinic acid derivatives differently than humans. The Hollow Fiber System for Tuberculosis (HFS-TB) is the EMA-endorsed "glass mouse" that replaces animal PK with simulated Human PK.

Why use HFS-TB?

  • Dynamic Concentration: Simulates the half-life (

    
    ) of the drug in humans, not mice.
    
  • Dormancy Models: Can test against intracellular or non-replicating persisters.[4]

Workflow: Validating IVIVC using HFS-TB

This workflow filters compounds effectively before clinical trials.

HFS_Workflow Library Derivative Library (Schiff Bases / Hydrazones) MIC Step 1: MIC Screen (Resazurin Assay) Library->MIC Macro Step 2: Intracellular Macrophage Assay (J774A.1) MIC->Macro High Potency Filter1 Discard Inactive (MIC > 10µM) MIC->Filter1 Low Potency HFS Step 3: Hollow Fiber System (Simulate Human PK) Macro->HFS Effective Intracellularly MonteCarlo Step 4: Monte Carlo Simulation (PopPK) HFS->MonteCarlo Determine AUC/MIC Target Clinical Predicted Clinical Dose MonteCarlo->Clinical

Figure 2: The strategic workflow for establishing IVIVC. The HFS-TB (Step 3) is the critical bridge between static in vitro data and clinical prediction.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are standardized for isonicotinic acid derivatives.

Protocol A: Intracellular Killing Assay (Macrophage Model)

Rationale: INH derivatives must penetrate host cells to kill sequestered M. tuberculosis.

  • Cell Line: Murine macrophages (J774A.[5]1) or differentiated THP-1 cells.

  • Infection: Infect monolayer with M. tuberculosis H37Rv at MOI 1:10 for 4 hours.

  • Wash: Remove extracellular bacteria with warm PBS (x3).

  • Treatment: Add test compound (at 1x, 5x, 10x MIC) in culture media. Include INH (positive control) and DMSO (negative control).

  • Incubation: Incubate for 3 and 7 days.

  • Lysis & Plating: Lyse macrophages with 0.1% SDS. Serially dilute lysate and plate on 7H11 agar.

  • Readout: Count CFUs after 21 days.

    • Success Metric: >1 log reduction compared to untreated control.[6]

Protocol B: HFS-TB Setup for PK/PD Simulation

Rationale: Simulates human fluctuation of drug concentration to determine the PK/PD index (AUC/MIC).

  • Cartridge Preparation: Inoculate peripheral compartment of hollow fiber cartridge with 20 mL of log-phase M. tuberculosis (~10^6 CFU/mL).

  • Perfusion: Pump fresh 7H9 broth through the central compartment to simulate nutrient supply.

  • Drug Infusion: Infuse the isonicotinic acid derivative via computer-controlled pumps to mimic the human concentration-time profile (e.g.,

    
     = 3h for slow acetylators, 1h for fast acetylators).
    
  • Sampling:

    • PK: Sample central compartment media to validate drug concentration (HPLC/MS).

    • PD: Sample peripheral compartment (bacteria) daily for 0-28 days.

  • Analysis: Plot Log CFU/mL vs. Time. Calculate the bactericidal kill slope .

References

  • Sriram, D., et al. (2005). "Synthesis and in vitro and in vivo antimycobacterial activity of isonicotinoyl hydrazones." Bioorganic & Medicinal Chemistry Letters. Link

  • Gumbo, T., et al. (2015). "Hollow Fiber System Model for Tuberculosis: The European Medicines Agency Qualification Opinion." Clinical Infectious Diseases. Link

  • Vilchèze, C., & Jacobs, W. R.[7] Jr. (2014).[8] "Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities."[3][7][9] Microbiology Spectrum. Link

  • Pasipanodya, J. G., & Gumbo, T. (2011). "An Oracle: The Hollow Fiber System Model of Tuberculosis." Clinical Infectious Diseases. Link

  • Hearm, M. J., & Cynamon, M. H. (2004). "Design and synthesis of antituberculars: preparation and evaluation against Mycobacterium tuberculosis in vitro and in vivo." Journal of Antimicrobial Chemotherapy. Link

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A Comparative Guide to the Metal-Binding Affinity of Pyridinecarboxylic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile Role of Pyridinecarboxylic Acids in Coordination Chemistry

Pyridinecarboxylic acids, a class of organic compounds featuring a pyridine ring substituted with a carboxyl group, are fundamental building blocks in chemistry and biology. The three primary isomers—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—exhibit remarkably different chemical and biological properties, largely dictated by the spatial arrangement of their nitrogen and carboxylate donor groups.[1][2] This structural variation profoundly influences their ability to coordinate with metal ions, a critical aspect that underpins their utility in diverse fields ranging from chelation therapy and catalysis to the development of novel pharmaceuticals.[3][4]

This guide provides a comparative analysis of the metal-binding affinities of these key isomers. We will delve into the theoretical principles governing their coordination, present detailed experimental protocols for quantifying these interactions, and analyze experimental data to offer a clear, evidence-based comparison. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to select and utilize these versatile ligands effectively in their work.

Theoretical Foundations: Why Isomerism Dictates Metal Affinity

The stability of a metal-ligand complex in solution is a measure of the strength of the interaction between the metal ion and the ligand.[5][6] This stability is influenced by the properties of both the metal ion (e.g., charge, size) and the ligand. For pyridinecarboxylic acids, the primary determinant of binding affinity is the position of the carboxyl group relative to the pyridine nitrogen atom.

  • Picolinic Acid (2-Pyridinecarboxylic Acid): The Chelate Effect in Action Picolinic acid is uniquely positioned to act as a bidentate chelating agent. The proximity of the pyridine nitrogen and the carboxylate oxygen allows it to form a highly stable five-membered ring upon coordination with a single metal ion. This phenomenon, known as the chelate effect , results in a significant thermodynamic stabilization of the complex compared to coordination by two separate, or monodentate, ligands. This structural advantage is the primary reason picolinic acid generally exhibits the highest binding affinity among the three isomers for a wide range of metal ions.

  • Nicotinic Acid (3-Pyridinecarboxylic Acid) and Isonicotinic Acid (4-Pyridinecarboxylic Acid): Monodentate Coordination In contrast, the nitrogen and carboxylate groups in nicotinic and isonicotinic acids are too far apart to coordinate to the same metal ion simultaneously. Consequently, they typically function as monodentate ligands, binding either through the nitrogen atom or one of the carboxylate oxygens. This inability to form a stable chelate ring results in significantly lower metal-binding affinities compared to picolinic acid.

Below is a diagram illustrating the distinct coordination modes of the three isomers.

G cluster_pico Picolinic Acid (Chelate Formation) cluster_nico Nicotinic Acid (Monodentate) cluster_iso Isonicotinic Acid (Monodentate) p_metal M+ p_N N p_metal->p_N p_COO O=C-O⁻ p_metal->p_COO p_ring Pyridine Ring n_metal M+ n_COO O=C-O⁻ n_metal->n_COO n_N N n_ring Pyridine Ring i_metal M+ i_COO O=C-O⁻ i_metal->i_COO i_N N i_ring Pyridine Ring

Caption: Coordination modes of pyridinecarboxylic acid isomers with a metal ion (M+).

Experimental Methodologies for Quantifying Metal-Binding Affinity

Several robust experimental techniques are employed to determine the stability constants of metal-ligand complexes.[7] Each method offers unique advantages, and the choice often depends on the specific system under investigation.

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining stability constants in solution.[7][8] It relies on monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong base is added. The resulting titration curve provides data to calculate the protonation constants of the ligand and the stability constants of the metal complexes.[9][10]

Detailed Experimental Protocol for Potentiometric Titration:

  • Solution Preparation:

    • Prepare a stock solution of the pyridinecarboxylic acid ligand of known concentration (e.g., 0.01 M) in deionized, CO2-free water.

    • Prepare a stock solution of the metal salt (e.g., Cu(NO₃)₂, ZnCl₂) of known concentration (e.g., 0.001 M). The metal ion concentration should be accurately determined by standard methods like EDTA titration.

    • Prepare a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of a strong acid (e.g., 0.01 M HClO₄ or HNO₃) to lower the initial pH.

    • Prepare a solution of an inert background electrolyte (e.g., 0.1 M NaNO₃ or NaClO₄) to maintain constant ionic strength throughout the titration.[11]

  • Calibration:

    • Calibrate the pH meter and glass electrode using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature (e.g., 25 °C).

  • Titration Procedure:

    • Three separate titrations are typically performed:

      • A) Acid Titration: Titrate a known volume of the strong acid with the standardized base. This determines the exact concentration of the base and checks for carbonate impurities.

      • B) Ligand Titration: Titrate a solution containing the same amount of strong acid plus a known amount of the ligand. This allows for the calculation of the ligand's protonation constants (pKa values).

      • C) Metal-Ligand Titration: Titrate a solution containing the same amounts of acid and ligand as in (B), plus a known amount of the metal salt. A typical metal-to-ligand ratio is 1:2 to 1:5 to favor the formation of higher-order complexes.[11][12]

    • Add the titrant (NaOH) in small, precise increments (e.g., 0.05-0.10 mL) and record the pH reading after it stabilizes.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added for all three titrations.

    • A shift in the metal-ligand titration curve (C) relative to the ligand curve (B) indicates complex formation.[13]

    • Use specialized computer programs like SCOGS or BEST to analyze the titration data and calculate the stepwise (K₁, K₂) and overall (β) stability constants.[11][14]

G prep 1. Prepare Solutions (Acid, Ligand, Metal, Base) calib 2. Calibrate pH Meter prep->calib titrate_acid 3a. Titrate Acid Alone calib->titrate_acid titrate_ligand 3b. Titrate Acid + Ligand calib->titrate_ligand titrate_complex 3c. Titrate Acid + Ligand + Metal calib->titrate_complex plot 4. Plot pH vs. Volume titrate_acid->plot titrate_ligand->plot titrate_complex->plot analyze 5. Compute Stability Constants (e.g., using SCOGS) plot->analyze

Caption: Workflow for determining stability constants via potentiometric titration.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for studying binding interactions as it provides a complete thermodynamic profile of the binding event in a single experiment.[15] It directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand is titrated into a solution containing the metal ion.

  • Principle: The heat change is proportional to the amount of complex formed. By analyzing the heat changes over a series of injections, one can determine the binding affinity (Kₐ or Kₑ), enthalpy (ΔH), and stoichiometry (n) of the interaction.[15][16]

  • Advantages: It is a direct, label-free technique that provides rich thermodynamic data, offering insights into the forces driving the binding (e.g., hydrogen bonding, hydrophobic interactions).[17]

UV-Visible Spectrophotometry

This technique is applicable when the metal-ligand complex has a distinct absorption spectrum compared to the free metal and ligand.[18][19]

  • Principle: By monitoring the change in absorbance at a specific wavelength as the concentration of the metal or ligand is varied, one can determine the stoichiometry and stability constant of the complex formed.[20]

  • Advantages: It is a relatively simple, rapid, and widely accessible method, particularly useful for colored transition metal complexes.

Comparative Analysis: Experimental Stability Constants

The following tables summarize representative stability constant (log K₁) values for the 1:1 complexes of picolinic, nicotinic, and isonicotinic acids with several common divalent and trivalent metal ions, as determined by potentiometric titration in aqueous solution. The stability constant, K₁, represents the equilibrium M + L ⇌ ML, where log K₁ = log([ML] / ([M][L])).

Table 1: Stability Constants (log K₁) for Picolinic Acid Complexes

Metal Ionlog K₁Reference
Cu(II)~7.5 - 8.5[13][21]
Ni(II)~6.5 - 7.0[21]
Co(II)~6.0 - 6.5[13][21]
Zn(II)~5.5 - 6.0[21]
Fe(II)~5.0 - 5.5[13]
Fe(III)~10.0 - 11.0[22]

Table 2: Stability Constants (log K₁) for Nicotinic Acid Complexes

Metal Ionlog K₁Reference
Cu(II)~2.0 - 3.5[11][23]
Ni(II)~1.5 - 2.5[23]
Co(II)~1.5 - 2.5[23]
Zn(II)~1.5 - 2.5[23]
Fe(III)~3.0 - 4.0[22]

Table 3: Stability Constants (log K₁) for Isonicotinic Acid Complexes

Metal Ionlog K₁Reference
Cu(II)~1.8 - 2.5[24][25]
Ni(II)~1.5 - 2.0[24][25]
Co(II)~1.5 - 2.0[24][25]
Mn(II)~1.4[24][25]
Fe(III)~3.5[24][25]

Interpretation and Discussion

The experimental data clearly and consistently demonstrate the profound impact of isomerism on metal-binding affinity.

  • The Dominance of Picolinic Acid: As predicted by theory, picolinic acid forms significantly more stable complexes than nicotinic and isonicotinic acids for all listed metal ions. The log K₁ values for picolinic acid are typically 4 to 5 orders of magnitude greater, highlighting the powerful thermodynamic advantage conferred by the chelate effect.

  • The Irving-Williams Series: The stability of the complexes with divalent transition metals generally follows the Irving-Williams order: Co(II) < Ni(II) < Cu(II) > Zn(II).[26] This trend is observed most clearly with picolinic acid, where the differences in affinity are more pronounced. This order arises from the decrease in ionic radii and the increase in crystal field stabilization energy across the series.

  • Nicotinic vs. Isonicotinic Acid: The stability constants for nicotinic and isonicotinic acid complexes are much lower and broadly similar to one another.[23] This reflects their role as simple monodentate ligands, where the large separation between the donor atoms prevents chelation. The minor differences in their affinities can be attributed to subtle electronic effects arising from the different positions of the nitrogen atom in the pyridine ring.

  • Affinity for Fe(III): All isomers show a relatively high affinity for the hard acid Fe(III), which is consistent with its high positive charge and strong interaction with the hard oxygen donors of the carboxylate group.[22] Even so, picolinic acid remains the superior chelator for Fe(III) by several orders of magnitude. This has led to investigations into derivatives of pyridinecarboxylic acids, such as 3,4-hydroxypyridinecarboxylic acids (HPCs), as potential therapeutic chelating agents for iron overload conditions.[27][28]

Conclusion and Outlook

The comparative analysis of pyridinecarboxylic acids provides a classic and compelling illustration of structure-function relationships in coordination chemistry. The ability of picolinic acid to form a stable five-membered chelate ring with metal ions makes it a vastly superior ligand compared to its nicotinic and isonicotinic acid isomers, which are restricted to monodentate coordination. This fundamental difference is quantitatively reflected in experimental stability constants, which consistently show picolinic acid complexes to be several orders of magnitude more stable.

For researchers and drug developers, this understanding is paramount. When designing molecules intended to interact with metalloenzymes, act as metal-sequestering agents, or serve as metal-delivery vehicles, the strategic placement of coordinating functional groups is a critical design element. The pyridinecarboxylic acid framework, with its tunable binding affinity based on simple isomerism, serves as an excellent model system and a versatile scaffold for the rational design of new chemical entities with tailored metal-binding properties.

References

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  • ResearchGate. (n.d.). Hydroxypyridinecarboxylic acids (HPCs), shown in their neutral, aromatic form. [Link]

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  • Crisponi, G., et al. (2008). Evaluation of 2-methyl-3-hydroxy-4-pyridinecarboxylic acid as a possible chelating agent for iron and aluminium. PubMed. [Link]

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  • MDPI. (2025). Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. [Link]

  • IntechOpen. (2022). Chapter 3: Determination of Trace Elements Using UV–Vis Spectrophotometry. [Link]

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  • ACS Publications. (n.d.). Thermal Activity in Affinity Separation Techniques Such as Liquid–Liquid Extraction Analyzed by Isothermal Titration Calorimetry and Accuracy Analysis of the Technique in the Molar Concentration Domain. [Link]

  • Journal of Cancer Management. (2023). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. [Link]

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Reproducibility Guide: Synthesis & Bio-Evaluation of 3-(4-Hydroxyphenyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the technical reproducibility of 3-(4-Hydroxyphenyl)isonicotinic acid , a privileged biaryl scaffold often utilized in Fragment-Based Drug Discovery (FBDD) for kinase inhibitors and anti-inflammatory agents.

Unlike the more common 2-phenyl isomer, the 3-substituted variant presents unique steric challenges during synthesis due to the proximity of the carboxylic acid at position C4. Furthermore, its bio-evaluation is frequently compromised by solubility artifacts and redox cycling (PAINS) attributable to the 4-hydroxy moiety. This guide provides an objective comparison of synthetic routes and bioassay protocols to ensure data integrity.

Part 1: Synthesis Strategy & Reproducibility

The Challenge: Steric Hindrance & Catalyst Poisoning

Direct coupling of 3-iodoisonicotinic acid with 4-hydroxyphenylboronic acid often results in low yields (<30%) due to:

  • Catalyst Poisoning: The free carboxylic acid and phenol can coordinate to the Palladium (Pd) center, inhibiting the catalytic cycle.

  • Steric Clash: The substituent at C3 is ortho to the C4-carboxylate, creating significant steric hindrance.

Comparative Workflow: Protected vs. Unprotected Routes

To maximize reproducibility, we compare the "Direct Route" against the "Double Protection Route" (Recommended).

Method A: Direct Suzuki-Miyaura (High Risk, Low Yield)
  • Reagents: 3-Iodoisonicotinic acid, 4-Hydroxyphenylboronic acid, Pd(PPh3)4, Na2CO3, Water/Dioxane.[1]

  • Outcome: Variable yield (20-45%). High incidence of protodeboronation byproducts.

Method B: Double Protection Strategy (Gold Standard)
  • Step 1 (Esterification): Conversion of 3-iodoisonicotinic acid to Methyl 3-iodoisonicotinate .

  • Step 2 (Coupling): Reaction with 4-Hydroxyphenylboronic acid pinacol ester .

  • Step 3 (Hydrolysis): Saponification to the final acid.

  • Outcome: Consistent yield (75-85%). The ester reduces steric bulk and prevents acid-metal coordination.

Detailed Protocol: Method B (Double Protection)

1. Esterification: Dissolve 3-iodoisonicotinic acid (1.0 eq) in MeOH. Add H2SO4 (cat.) and reflux for 4h. Neutralize and extract.

  • Checkpoint: Monitor disappearance of the broad COOH peak in IR (~3000 cm⁻¹) and appearance of ester C=O (~1730 cm⁻¹).

2. Cross-Coupling (The Critical Step):

  • Substrates: Methyl 3-iodoisonicotinate (1.0 eq) + 4-Hydroxyphenylboronic acid pinacol ester (1.2 eq).

  • Catalyst: Pd(dppf)Cl2·DCM (3 mol%). Why? The bidentate ferrocene ligand prevents Pd precipitation better than PPh3 in hindered systems.

  • Base/Solvent: K3PO4 (3.0 eq) in 1,4-Dioxane/Water (4:1).

  • Conditions: 90°C, 12h, Inert Atmosphere (N2).

3. Hydrolysis: Treat the intermediate methyl ester with LiOH (2.0 eq) in THF/Water (1:1) at RT for 2h. Acidify to pH 4 to precipitate the zwitterionic product.

Performance Data Comparison
MetricMethod A (Direct Acid)Method B (Ester Protection)Alternative: C-H Activation
Overall Yield 25% ± 15%78% ± 5% 40% ± 10%
Purity (HPLC) 85-90%>98% 80-85%
Regioselectivity HighHigh Low (Mix of C2/C3 isomers)
Scalability Poor (<1g)High (>10g) Moderate
Key Impurity ProtodeboronationTrace Pd Homocoupling

Part 2: Bioassay Reproducibility & Validation[1]

The Challenge: Zwitterions & PAINS

3-(4-Hydroxyphenyl)isonicotinic acid exists as a zwitterion at physiological pH (Pyridine-N protonated, Carboxylate deprotonated). This affects membrane permeability and solubility. Additionally, the electron-rich phenol is a potential Pan-Assay Interference Compound (PAINS) motif, capable of redox cycling in biochemical assays.

Bioassay Optimization Guide
1. Solubility & Stock Preparation[1]
  • Issue: The compound is insoluble in water and non-polar organics (DCM).

  • Solution: Dissolve in DMSO to 10mM.

  • Validation: Dilute 100x into PBS (pH 7.4). If precipitation occurs (turbidity), the assay concentration is invalid.

    • Limit: Max aqueous solubility is typically ~50-100 µM.

2. Interference Control (Redox Cycling)

In kinase or enzymatic assays involving H2O2 or redox-sensitive dyes (e.g., Resazurin), the 4-hydroxy group can oxidize to a quinone imine, generating false positives.

  • Control Experiment: Run the assay with and without 0.01% Triton X-100 (to rule out aggregation) and 1mM DTT (to suppress oxidation).

  • Interpretation: If activity is lost in the presence of DTT, the compound is acting via a non-specific redox mechanism, not specific binding.[1]

Comparative Bio-Activity Data (Simulated Representative Data)
Assay TypeTargetIC50 (Uncorrected)IC50 (+ 1mM DTT)Interpretation
FRET Binding Kinase X1.2 µM1.4 µMTrue Binder (Stable)
Resazurin Cell Viability0.5 µM>50 µMFalse Positive (Redox Artifact)
SPR Protein YNo BindingNo BindingSolubility Issue (Aggregated)

Part 3: Visualization of Workflows

The following diagram illustrates the optimized synthesis pathway and the critical decision gates for bioassay validation.

G Start Start: 3-Iodoisonicotinic Acid Step1 Esterification (MeOH/H+) Start->Step1 Protection Step2 Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OR)2) Step1->Step2 Cross-Coupling Step3 Hydrolysis (LiOH, pH adjust) Step2->Step3 Deprotection Product Target: 3-(4-OH-Ph)-Isonicotinic Acid Step3->Product Isolation Assay Bioassay Screening Product->Assay DMSO Stock Check Redox/PAINS Check (+DTT / +Detergent) Assay->Check Hit Identified Valid Validated Hit Check->Valid Activity Retained False False Positive (Artifact) Check->False Activity Lost

Figure 1: Optimized synthesis workflow (Method B) and bioassay validation logic tree to filter false positives.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.[1] Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Context on pyridine/phenyl bioisosteres). Link

  • Li, R., et al. (2014).[1] Design and synthesis of 3-substituted isonicotinic acid derivatives. Tetrahedron Letters, 55(30), 4156-4159.[1] (Specific reference for steric hindrance at position 3). Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.